2,5-Dithiobiurea
Description
Structure
3D Structure
Properties
IUPAC Name |
(carbamothioylamino)thiourea | |
|---|---|---|
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InChI |
InChI=1S/C2H6N4S2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |
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InChI Key |
KCOYHFNCTWXETP-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=S)(N)NNC(=S)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C2H6N4S2 | |
| Record name | 2,5-DITHIOBIUREA | |
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DSSTOX Substance ID |
DTXSID8020545 | |
| Record name | 2,5-Dithiobiurea | |
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Molecular Weight |
150.23 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dithiobiurea is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-DITHIOBIUREA | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2,5-DITHIOBIUREA | |
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CAS No. |
142-46-1 | |
| Record name | 2,5-DITHIOBIUREA | |
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| Record name | Dithiourea | |
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| Record name | 2,5-Dithiobiurea | |
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| Record name | Hydrazodicarbothioamide | |
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| Record name | 2,5-DITHIOBIUREA | |
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| Record name | 2,5-DITHIOBIUREA | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dithiobiurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dithiobiurea. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound. Its structure is characterized by a hydrazine core with a thiocarbamoyl group attached to each nitrogen atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (carbamothioylamino)thiourea[1] |
| Synonyms | Hydrazodicarbothioamide, Dithiobiurea, Bithiourea[2] |
| CAS Number | 142-46-1 |
| Molecular Formula | C₂H₆N₄S₂[1] |
| SMILES | C(=S)(N)NNC(=S)N[1] |
| InChI Key | KCOYHFNCTWXETP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 150.23 g/mol |
| Appearance | Brown or off-white powder/crystalline solid[1] |
| Melting Point | 170-172 °C[2] |
| Boiling Point | Decomposes before boiling (inferred from related thiourea compounds) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[2] |
| pKa (estimated) | Similar to thiourea (pKa ~ -1.19 for the protonated form) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.
This protocol describes a common method for the synthesis of this compound from thiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Aromatic aldehyde (e.g., benzaldehyde, for intermediate formation)
-
Reflux apparatus
-
Stirring plate
-
Filtration apparatus
Procedure:
-
A mixture of an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol.[3]
-
Four drops of glacial acetic acid are added to the mixture as a catalyst.[3]
-
The mixture is heated under reflux for 5 hours to form the thiosemicarbazone intermediate.[3]
-
The reaction mixture is then cooled to room temperature, allowing the solid product to precipitate.[3]
-
The solid is collected by filtration, dried, and can be further purified by recrystallization from ethanol.[3]
-
While the above steps describe the synthesis of a thiosemicarbazone, this compound can be synthesized by reacting thiosemicarbazide with an appropriate reagent to form the dithiobiurea structure. A common method involves the reaction of two equivalents of a thiosemicarbazide derivative.
This protocol outlines the general steps for purifying solid organic compounds like this compound.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
The crude solid is placed in an Erlenmeyer flask.[4]
-
A minimal amount of hot solvent is added to dissolve the solid completely.[4]
-
If insoluble impurities are present, the hot solution is filtered by gravity.[5]
-
The clear solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.[6]
-
The formed crystals are collected by vacuum filtration using a Buchner funnel.[6]
-
The crystals are washed with a small amount of cold solvent and then dried.[7]
Instrumentation:
-
300 or 400 MHz NMR Spectrometer (e.g., Bruker AMX)[8]
Sample Preparation:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9]
Data Acquisition:
-
¹H NMR spectra are recorded to determine the proton environment.[8]
-
¹³C NMR spectra are recorded to identify the carbon skeleton.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[8]
-
Coupling constants (J) are reported in Hertz (Hz).[8]
Instrumentation:
-
Electrospray ionization mass spectrometer (e.g., Waters Acquity SQD uPLC system)[8]
Sample Preparation:
-
The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
Data Acquisition:
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[10]
-
Fragmentation patterns can be analyzed to confirm the molecular structure. The fragmentation of thiourea compounds often involves characteristic losses of small neutral molecules.[11][12]
Biological Activity and Signaling Pathways
Recent studies have shown that metal complexes of dithiobiurea derivatives exhibit biological activity. For instance, a palladium(II) complex of a 1,6-disubstituted-2,5-dithiobiurea has been shown to induce cell death in gastric cancer cell lines by activating Mitogen-Activated Protein Kinases (MAPKs).
The activation of the MAPK signaling cascade is a key mechanism through which some dithiobiurea derivatives exert their cytotoxic effects. This involves the phosphorylation and subsequent activation of three major MAPKs: ERK, JNK, and p38.
Caption: MAPK signaling cascade activated by a Dithiobiurea-Pd(II) complex.
This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and insights into its biological activities. This information is intended to support further research and development efforts in medicinal chemistry and related scientific disciplines.
References
- 1. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dithiobiurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dithiobiurea, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with a range of applications, including in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds. Its biological activity, particularly when complexed with metal ions, has garnered interest in the field of drug development. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The guide details its synthesis, crystallographic and spectroscopic characterization, and explores the nuances of its bonding, including tautomerism and hydrogen bonding networks. Furthermore, it delves into the biological significance of dithiobiurea derivatives, specifically their role in activating the Mitogen-Activated Protein (MAP) Kinase signaling pathway.
Molecular Structure and Bonding
This compound (C₂H₆N₄S₂) is a symmetrical molecule characterized by a central hydrazine core linking two thiourea groups. The molecule's structural integrity and chemical reactivity are dictated by a combination of covalent bonding, resonance, and intermolecular forces.
Crystallographic Data
The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a largely planar molecule. Key bond lengths and angles are summarized in Table 1.
Table 1: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Angle (°) |
| S1 - C1 | 1.688 | N2 - C1 - N1 | 118.9 |
| N1 - C1 | 1.341 | S1 - C1 - N1 | 121.8 |
| N1 - N1' | 1.408 | S1 - C1 - N2 | 119.3 |
| N2 - C1 | 1.330 | C1 - N1 - N1' | 118.8 |
Data extracted from the crystallographic study by Pignedoli, Peyronel, & Antolini (1975).
The C=S double bond character is evident from the bond length of approximately 1.688 Å. The C-N bonds within the thiourea moieties exhibit partial double bond character due to resonance, with lengths of approximately 1.330 Å and 1.341 Å, which are shorter than a typical C-N single bond. The N-N bond length of 1.408 Å is consistent with a single bond.
Tautomerism
Thiourea and its derivatives, including this compound, can exhibit thione-thiol tautomerism. In this equilibrium, a proton can migrate from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol (C-SH) group and a carbon-nitrogen double bond (C=N).
Computational and experimental studies on related thiourea compounds suggest that the thione form is the predominant and more stable tautomer in the gas phase and in solution.[1][2][3][4][5] The stability of the thione form can be attributed to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the N-H proton compared to the S-H proton.
Hydrogen Bonding
In the solid state, this compound molecules are interconnected by a network of intermolecular hydrogen bonds. The amino groups (-NH₂) act as hydrogen bond donors, while the sulfur atoms of the thiocarbonyl groups act as hydrogen bond acceptors. This extensive hydrogen bonding network contributes to the stability of the crystal lattice.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiosemicarbazide with an appropriate reagent. A detailed protocol is as follows:
-
Reaction Setup: A solution of thiosemicarbazide (2 equivalents) is prepared in a suitable solvent, such as ethanol or water.
-
Reagent Addition: A reagent capable of linking the two thiosemicarbazide molecules, such as carbon disulfide in the presence of a base or a dihaloalkane, is added dropwise to the thiosemicarbazide solution with stirring. For instance, reacting thiosemicarbazide with carbon disulfide in an alkaline medium followed by acidification can yield this compound.[6][7][8]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol).
-
Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[9][10][11][12]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. The spectrum is expected to show signals for the N-H protons.
-
¹³C NMR: The ¹³C NMR spectrum is recorded on the same sample. The spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S).[14][15][16]
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over a range of, for example, 4000-400 cm⁻¹. Key vibrational bands to be observed include N-H stretching, C=S stretching, and N-C-N bending frequencies.
-
Biological Significance: Activation of MAP Kinase Signaling Pathway
While this compound itself has limited reported biological activity, its metal complexes, particularly with palladium(II), have demonstrated significant biological effects, including anticancer properties. These complexes have been shown to exert their cytotoxic effects through the activation of the Mitogen-Activated Protein (MAP) Kinase signaling pathway.[9]
The MAP kinase pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by palladium-dithiobiurea complexes suggests a mechanism of action that involves the induction of cellular stress, ultimately leading to programmed cell death in cancer cells.
The general workflow for the activation of the MAP kinase cascade is depicted below. It involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) activates a MAP Kinase Kinase (MAPKK), which in turn activates a MAP Kinase (MAPK). The activated MAPK then phosphorylates various downstream targets, leading to a cellular response.
Studies on palladium(II) complexes of dithiobiurea derivatives have implicated the activation of p38 and c-Jun N-terminal kinases (JNKs), which are key members of the MAPK family involved in stress-induced apoptosis.[9][17][18][19][20][21] The activation of these pathways by the palladium complexes highlights a potential therapeutic strategy for cancer treatment.
Conclusion
This compound possesses a well-defined molecular structure characterized by a planar conformation and extensive intermolecular hydrogen bonding. The molecule exists predominantly in the thione tautomeric form. Understanding its structural and bonding characteristics is fundamental for its application in synthesis and coordination chemistry. The demonstrated ability of its palladium(II) complexes to activate the MAP kinase signaling pathway opens avenues for the design and development of novel anticancer agents. This guide provides the foundational knowledge required for researchers and drug development professionals to further explore the potential of this compound and its derivatives in various scientific and therapeutic contexts.
References
- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]
- 4. jocpr.com [jocpr.com]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. r-nmr.eu [r-nmr.eu]
- 17. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unique MAP Kinase Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unique MAP Kinase binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dithiobiurea: Properties, Synthesis, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dithiobiurea, a chemical compound with applications as a synthetic intermediate. This document details its chemical identity, including its CAS number and IUPAC names. A significant portion of this guide is dedicated to the toxicological data derived from the National Toxicology Program (NTP) technical report, presenting quantitative data in structured tables and outlining the experimental protocols of the bioassay. Furthermore, this guide describes a general synthetic protocol for this compound and illustrates its utility as a precursor in the synthesis of heterocyclic compounds. It is important to note that while this compound is a subject of toxicological studies and a useful building block in organic synthesis, there is a notable absence of literature pertaining to its direct application as a therapeutic agent or its specific interactions with signaling pathways in a drug development context.
Chemical Identification
This compound is a sulfur-containing organic compound.
| Identifier | Value |
| CAS Number | 142-46-1[1] |
| IUPAC Name | (carbamothioylamino)thiourea |
| Other IUPAC Name | 1,2-hydrazinedicarbothioamide[1] |
| Synonyms | Hydrazodicarbothioamide |
| Molecular Formula | C₂H₆N₄S₂[1] |
| Molecular Weight | 150.23 g/mol [2] |
Physicochemical Properties
| Property | Value |
| Physical Description | Brown powder[2] |
| Solubility | Insoluble in water[2] |
Toxicological Data
The primary source of comprehensive toxicological data for this compound is the National Toxicology Program (NTP) Technical Report TR-132, titled "Bioassay of this compound for Possible Carcinogenicity".[1][3]
Carcinogenicity Bioassay in Fischer 344 Rats
Groups of 50 male and 50 female Fischer 344 rats (49 for the high-dose male group) were administered this compound in their feed for 78 weeks, followed by a 26-week observation period.
| Species | Sex | Dose Level | Concentration in Feed (%) | Number of Animals | Conclusion |
| Rat | Male | Control | 0 | 50 | No Evidence |
| Low Dose | 0.6 | 50 | |||
| High Dose | 1.2 | 49 | |||
| Rat | Female | Control | 0 | 50 | No Evidence |
| Low Dose | 0.6 | 50 | |||
| High Dose | 1.2 | 50 |
Under the conditions of the bioassay, this compound was not found to be carcinogenic in male or female Fischer 344 rats.[1]
Carcinogenicity Bioassay in B6C3F1 Mice
Groups of 50 male and 50 female B6C3F1 mice were administered this compound in their feed for 78 weeks, followed by a 13-week observation period.
| Species | Sex | Dose Level | Concentration in Feed (%) | Number of Animals | Conclusion |
| Mouse | Male | Control | 0 | 50 | No Evidence |
| Low Dose | 1.0 | 50 | |||
| High Dose | 2.0 | 50 | |||
| Mouse | Female | Control | 0 | 50 | Equivocal Evidence |
| Low Dose | 1.0 | 50 | |||
| High Dose | 2.0 | 50 |
In female B6C3F1 mice, there was a significant positive association between the dietary concentration of this compound and the incidence of hepatocellular carcinoma. However, the evidence was considered insufficient to definitively establish carcinogenicity.[1]
Experimental Protocols
Carcinogenicity Bioassay Protocol (NTP TR-132)
-
Animal Strains: Fischer 344 rats and B6C3F1 mice.
-
Administration Route: In the feed.
-
Dose Preparation: The test chemical was mixed with Wayne Lab Blox® meal. The stability of this compound in the feed was confirmed.
-
Duration of Treatment: 78 weeks.
-
Observation Period: 26 weeks for rats and 13 weeks for mice following the treatment period.
-
Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Water and the dosed feed were available ad libitum.
-
Clinical Observations: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.
-
Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiosemicarbazide. While specific industrial synthesis protocols can vary, a general laboratory-scale synthesis can be described as follows:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with thiosemicarbazide and a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux. The exact temperature and reaction time are dependent on the specific reagents and catalysts used.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield this compound.
Synthesis of Thiazole Derivatives from this compound (Hantzsch Thiazole Synthesis)
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, including thiazoles, through reactions like the Hantzsch thiazole synthesis.[4][5][6]
-
Reaction Setup: In a suitable reaction vessel, this compound and an α-haloketone are dissolved in a solvent such as ethanol or methanol.[4]
-
Reaction Conditions: The reaction mixture is heated with stirring. The reaction progress can be monitored by thin-layer chromatography.[4]
-
Product Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.[4]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.[4]
Logical Relationships and Workflows
As there is no available information on the signaling pathways directly involving this compound, the following diagram illustrates its role as a key intermediate in a synthetic workflow to produce biologically relevant heterocyclic compounds.
Conclusion
This compound is a well-characterized chemical with the CAS number 142-46-1. Its toxicological profile has been evaluated by the National Toxicology Program, with the findings indicating no carcinogenicity in rats and equivocal evidence in female mice. The compound serves as a valuable precursor in organic synthesis, particularly for the preparation of thiazole and other heterocyclic systems. For researchers and professionals in drug development, while this compound itself is not documented as a therapeutic agent, its role as a synthetic building block for potentially bioactive molecules is of significance. Further research would be necessary to explore any direct pharmacological activities or interactions with biological pathways.
References
- 1. Abstract for TR-132 [ntp.niehs.nih.gov]
- 2. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Target Organs and Levels of Evidence for TR-132 [ntp.niehs.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Solubility Profile of 2,5-Dithiobiurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dithiobiurea in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound based on established methodologies.
Introduction to this compound
This compound, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with potential applications in various fields, including as a pesticide intermediate and in the synthesis of other chemical compounds. Understanding its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and application.
Solubility Data of this compound
The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available solubility data.
| Solvent | Temperature | Solubility | Data Type | Reference |
| Water | 73 °F (22.8 °C) | < 0.1 mg/mL | Quantitative | [1] |
| Cold Water | Not Specified | Insoluble | Qualitative | [2] |
| Hot Water | Not Specified | Soluble | Qualitative | [2] |
| Pyridine | Not Specified | Soluble | Qualitative | [2] |
| Triethylamine | Not Specified | Soluble | Qualitative | [2] |
| Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative | [2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This protocol is a representative example and may require optimization based on specific laboratory conditions and analytical equipment.
Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, DMF)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
3.2.1. Preparation of Saturated Solution
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
3.2.2. Sample Collection and Preparation
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.
3.2.3. Quantification by UV-Vis Spectrophotometry
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a suitable UV wavelength range.
-
Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Calculate the concentration of the diluted sample using the equation of the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
Data Analysis and Reporting
The solubility should be reported in units such as mg/mL or mol/L, along with the temperature at which the measurement was performed. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Logical Relationship of this compound Solubility
Based on the qualitative data, the following diagram illustrates the logical relationship of this compound's solubility in different types of solvents.
Conclusion
References
A Historical and Technical Review of 2,5-Dithiobiurea: From Synthesis to Biological Activity
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dithiobiurea, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with a history rooted in the development of photographic chemicals and extending to more recent explorations of its biological activities.[1] As a dimer of thiourea, a compound known for its tumorigenic properties in rats, this compound has been the subject of toxicological studies. More recently, its derivatives have shown potential in the development of novel therapeutic agents, particularly in the realm of cancer treatment. This technical guide provides a comprehensive historical literature review of this compound, detailing its synthesis, chemical properties, and biological activities, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
This compound is a brown powder with limited solubility in water.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C2H6N4S2 | PubChem |
| Molecular Weight | 150.23 g/mol | [2] |
| Appearance | Brown powder | [2] |
| Solubility in Water | < 0.1 mg/mL at 73 °F | [2] |
| Stability | Incompatible with acids, peroxides, and acid halides.[2] Flammable gases can be generated upon combination with aldehydes, nitrides, and hydrides.[2] | CAMEO Chemicals[2] |
Historical Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives has been documented through several key reactions, primarily involving hydrazine and thiocyanate or isothiocyanate precursors.
One of the early methods for the preparation of the parent this compound involved the reaction of thiosemicarbazide with ammonium thiocyanate in the presence of dilute sulfuric acid, affording the product in a 52% yield.
Derivatives of this compound, such as N,N'-di(aryl-thioformyl)hydrazines, have been synthesized by reacting aryl isothiocyanates with hydrazine. This reaction is typically carried out in excess hydrazine at low temperatures in ethanol to initially form 4-arylthiosemicarbazides, which then react with another molecule of the aryl isothiocyanate.
Another approach to synthesizing derivatives involves the reaction of aroyl isothiocyanates with hydrazine. This method has been employed to produce bis(aroylthiourea)hydrazines. The process involves the initial reaction of an aroyl chloride with ammonium thiocyanate to form the aroyl isothiocyanate in situ, which then reacts with hydrazine upon reflux.
Caption: Proposed signaling pathway for dithiobiurea-palladium(II) complex.
Conclusion
This compound has a modest history of investigation, primarily centered on its synthesis and toxicological evaluation. Early synthetic routes established the foundation for producing this class of compounds. The comprehensive carcinogenicity bioassay conducted in 1979 provides valuable quantitative data for toxicological assessment. While the parent compound has not demonstrated significant therapeutic potential, recent research into its metal complexes has opened new avenues for exploration, particularly in the development of anticancer agents. The proposed mechanism of action for these complexes, involving the activation of MAPK signaling pathways, presents a compelling area for further investigation. This guide serves as a foundational resource for researchers interested in the historical context and future potential of this compound and its derivatives in chemical and biomedical research.
References
The Discovery and First Synthesis of 2,5-Dithiobiurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
First Synthesis of 2,5-Dithiobiurea
The inaugural synthesis of this compound was achieved through the reaction of thiosemicarbazide and ammonium thiocyanate in the presence of dilute sulfuric acid. This method reportedly produced this compound with a yield of 52%.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the initially reported reaction.
Materials:
-
Thiosemicarbazide (H₂NNHCSNH₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of thiosemicarbazide in distilled water is prepared.
-
Addition of Reagents: To this solution, an equimolar amount of ammonium thiocyanate is added. The mixture is stirred until all solids are dissolved.
-
Acidification: Dilute sulfuric acid is slowly added to the reaction mixture to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the crude this compound. The precipitate is collected by vacuum filtration and washed with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₄S₂ | [1] |
| Molecular Weight | 150.23 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Melting Point | 216-218 °C (decomposes) | |
| Solubility | Insoluble in water | [1] |
| First Synthesis Yield | 52% |
Synthesis Workflow
The synthesis of this compound from thiosemicarbazide and ammonium thiocyanate can be visualized as a straightforward chemical transformation.
Due to the limited information available from the initial discovery period, a signaling pathway diagram cannot be provided as the early biological studies and the mechanism of action of this compound were not a primary focus at the time of its first synthesis. The research on the biological activities of dithiobiurea and its derivatives has evolved more recently.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Dithiobiurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,5-dithiobiurea. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies for its thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it explores the potential decomposition pathways based on the known behavior of related thiourea derivatives. This guide serves as a foundational resource for researchers handling this compound, enabling them to design and execute appropriate safety and stability studies.
Introduction
This compound, also known as 1,2-hydrazinedicarbothioamide, is a compound of interest in various chemical and pharmaceutical research areas. An understanding of its thermal properties is paramount for safe handling, storage, and the development of stable formulations. Thermal decomposition can lead to the generation of hazardous gases and a loss of compound integrity, impacting its efficacy and safety profile. This guide details the experimental approaches to characterize the thermal stability of this compound and provides insights into its likely decomposition mechanisms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆N₄S₂ |
| Molecular Weight | 150.23 g/mol |
| Appearance | Brown powder |
| IUPAC Name | (carbamothioylamino)thiourea |
| CAS Number | 142-46-1 |
Thermal Analysis of this compound: Experimental Protocols
The thermal stability of this compound can be effectively evaluated using TGA and DSC. These techniques provide quantitative data on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis helps to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed and placed into a TGA pan (commonly aluminum or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, revealing the onset temperature of decomposition and the different stages of thermal events.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic events like melting and boiling, and exothermic events such as decomposition.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference pans are heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference against temperature. Peaks in the thermogram indicate thermal events.
Visualization of Experimental Workflow
The general workflow for the thermal analysis of this compound is depicted in the following diagram.
Caption: General experimental workflow for the thermal analysis of this compound.
Expected Thermal Profile and Data Presentation
While specific data is unavailable, the following tables illustrate how the results from TGA and DSC analyses of this compound would be presented.
Table 2: Illustrative TGA Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| 1 | 180 - 250 | 35 |
| 2 | 250 - 400 | 45 |
| Residual Mass at 600°C | - | 20 |
Table 3: Illustrative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting (Endotherm) | 175 | 180 | 150 |
| Decomposition (Exotherm) | 190 | 220 | -450 |
Potential Decomposition Pathways
The thermal decomposition of thiourea derivatives often involves complex reactions, including isomerization and fragmentation.[1] For this compound, the decomposition is likely initiated by the cleavage of the N-N bond or the C-N bonds. Gaseous products such as ammonia (NH₃), carbon disulfide (CS₂), and hydrogen sulfide (H₂S) are expected to be evolved.[2][3]
The following diagram illustrates a plausible initial fragmentation pathway for this compound.
Caption: Plausible initial decomposition pathways of this compound upon heating.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of hydrazine with an appropriate thiocarbonylating agent. A common approach is the reaction of hydrazine sulfate with potassium thiocyanate.
General Synthetic Protocol:
-
Reaction Setup: A solution of hydrazine sulfate in water is prepared.
-
Addition of Thiocyanate: A solution of potassium thiocyanate in water is added dropwise to the hydrazine sulfate solution with stirring.
-
Reflux: The reaction mixture is heated to reflux for several hours.
-
Cooling and Precipitation: The mixture is cooled, and the crude this compound precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. Although specific experimental data is not yet widely published, the outlined protocols for TGA and DSC are standard industry practices for such characterization. The proposed decomposition pathways, based on the chemistry of related thiourea compounds, offer a starting point for the analysis of evolved gases and degradation products. For critical applications in drug development and other scientific research, it is imperative that researchers perform their own detailed thermal analysis to ensure the safety and stability of this compound under their specific conditions of use.
References
Spectroscopic Profile of 2,5-Dithiobiurea: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dithiobiurea, a sulfur-substituted biurea compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly found in the provided search results. The presence of NMR data is indicated in the PubChem database, with the source of the sample being Aldrich Chemical Company, Inc. and the spectra available on SpectraBase.[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak data not available in search results | N-H stretching |
| C=S stretching | |
| N-C-N bending | |
| C-N stretching |
Note: While the PubChem database indicates the availability of ATR-IR spectra from a sample provided by Aldrich, the specific absorption bands were not detailed in the search results.[1] For thiourea and its derivatives, characteristic peaks include N-H stretching vibrations, thioamide (C=S) stretching, and various bending vibrations.[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂H₆N₄S₂ | [3][4] |
| Molecular Weight | 150.23 g/mol | [1][3] |
| Ionization Mode | ESI (Negative) | [1] |
| Precursor m/z ([M-H]⁻) | 148.9961112293 | [1] |
Table 5: Top 5 Peaks for [M-H]⁻ Adduct in ESI-QTOF MS/MS [1]
| m/z | Relative Intensity |
| 57.975693 | 999 |
| 41.014522 | 745 |
| 40.006697 | 193 |
| 72.986592 | 156 |
| 75.002242 | 88 |
Table 6: Predicted m/z for Various Adducts [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 151.01067 |
| [M+Na]⁺ | 172.99261 |
| [M-H]⁻ | 148.99611 |
| [M+NH₄]⁺ | 168.03721 |
| [M+K]⁺ | 188.96655 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on general practices for thiourea derivatives.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
KBr Pellet: Alternatively, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are common settings.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. For electrospray ionization (ESI), the solution may be acidified with a small amount of formic acid to promote protonation.
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) analyzer.
-
Data Acquisition: The analysis is performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively, as well as other adducts. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Tautomeric Forms of Dithiobiurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiobiurea, with its formal name N,N'-bis(thiocarbamoyl)hydrazine, is a molecule of significant interest due to its coordination chemistry and potential biological activities.[1] A fundamental aspect of its chemical behavior is the potential for tautomerism, a phenomenon where a compound exists in two or more readily interconvertible structural forms. This guide provides a comprehensive overview of the potential tautomeric forms of dithiobiurea, drawing upon established principles of thione-thiol tautomerism observed in related thiourea and thioamide compounds. While specific experimental and quantitative data for dithiobiurea is limited, this document extrapolates from existing literature to present the likely tautomeric equilibria, their structural characteristics, and the analytical methodologies crucial for their investigation.
Introduction to Tautomerism in Thiocarbonyl Compounds
Tautomerism is a critical concept in organic chemistry, influencing the physical, chemical, and biological properties of molecules. In compounds containing a thiocarbonyl group (C=S), a common form of tautomerism is the thione-thiol equilibrium. This involves the migration of a proton from a nitrogen or carbon atom to the sulfur atom, resulting in the formation of a thiol (C-SH) group and a carbon-nitrogen double bond (C=N). The stability of these tautomers is influenced by factors such as aromaticity, hydrogen bonding, and solvent effects. Generally, the thione form is more stable than the enol form due to the greater strength of the C=O double bond compared to a C=C double bond; a similar principle applies to the thione-thiol equilibrium.
Potential Tautomeric Forms of Dithiobiurea
Dithiobiurea possesses two thiourea moieties linked by a hydrazine bridge. This structure allows for the existence of several potential tautomers arising from the migration of protons from the nitrogen atoms to the sulfur atoms. The primary tautomeric equilibrium is expected to be between the dithione, thione-thiol, and dithiol forms.
-
Dithione Tautomer: This is the most commonly depicted and, based on crystal structure data, the existing form in the solid state.[2] In this form, both sulfur atoms are present as thiocarbonyl groups (C=S).
-
Thione-thiol Tautomer: This tautomer arises from the migration of a single proton from one of the nitrogen atoms to a sulfur atom. This results in one thione group and one thiol group within the same molecule.
-
Dithiol Tautomer: In this form, protons from both thiourea moieties have migrated to the respective sulfur atoms, resulting in two thiol groups.
The relative stability of these tautomers is a key area of investigation. Computational studies on related 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is the most stable in the gas phase.[3] A similar trend is expected for dithiobiurea, with the dithione form being the most predominant species under normal conditions.
Below is a DOT script representation of the tautomeric forms of dithiobiurea.
Caption: Potential tautomeric forms of dithiobiurea.
Experimental and Computational Methodologies for Tautomer Analysis
The characterization of tautomeric equilibria requires a combination of experimental and computational techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and through techniques like low-temperature NMR, it is possible to identify and quantify the different tautomers present in a sample.[5] For dithiobiurea, 1H, 13C, and 15N NMR would be particularly informative.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer. For example, the C=S stretching vibration of the thione form would differ significantly from the S-H and C=N vibrations of the thiol form.[6]
Crystallographic Methods
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. The existing crystal structure of dithiobiurea confirms its dithione form in the crystalline phase.[2]
Computational Chemistry
-
Density Functional Theory (DFT) and Ab Initio Calculations: Quantum chemical calculations are invaluable for predicting the relative stabilities and geometric parameters of different tautomers.[3] These methods can calculate the energies of the tautomers and the transition states connecting them, providing insights into the thermodynamics and kinetics of the tautomerization process. For instance, studies on 1,2,4-triazole-3-thione have shown the thione form to be the most stable in the gas phase.[3]
Quantitative Data and Experimental Protocols (Hypothetical)
Hypothetical Quantitative Data
The following table presents hypothetical relative energies of dithiobiurea tautomers, which would be the target of computational and experimental studies. The values are for illustrative purposes and are based on the general trend of thione tautomers being more stable.
| Tautomer Form | Relative Energy (kcal/mol) - Gas Phase (Calculated) | Relative Energy (kcal/mol) - In Solution (Hypothetical) |
| Dithione | 0.0 | 0.0 |
| Thione-thiol | +5.0 | +3.5 |
| Dithiol | +12.0 | +9.0 |
Proposed Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve a known concentration of dithiobiurea in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to investigate solvent effects on the tautomeric equilibrium.
-
1H and 13C NMR Acquisition: Record high-resolution 1H and 13C NMR spectra at room temperature.
-
Low-Temperature NMR: For a given solvent, acquire a series of 1H NMR spectra at decreasing temperatures (e.g., from 298 K down to 213 K) to slow down the tautomeric interconversion and potentially observe separate signals for each tautomer.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).
Protocol 2: Computational Chemistry Protocol for Tautomer Stability
-
Structure Optimization: Build the 3D structures of the dithione, thione-thiol, and dithiol tautomers of dithiobiurea.
-
Quantum Chemical Calculations: Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.
-
Solvent Effects: Employ a continuum solvation model (e.g., PCM) to calculate the relative energies in different solvents.
-
Transition State Search: Locate the transition state structures for the proton transfer between tautomers to determine the activation energy barriers for interconversion.
Logical Workflow for Tautomer Investigation
The investigation of dithiobiurea tautomerism would follow a logical workflow, starting from theoretical predictions and moving towards experimental verification.
Caption: Workflow for investigating dithiobiurea tautomers.
Conclusion
The tautomeric forms of dithiobiurea, particularly the equilibrium between the dithione, thione-thiol, and dithiol forms, are fundamental to understanding its chemical reactivity and potential applications. Although direct experimental data is sparse, this guide has outlined the probable tautomeric landscape based on established principles of thione-thiol tautomerism. The dithione form is likely the most stable tautomer, especially in the solid state. A combined approach of advanced spectroscopic techniques, particularly NMR, and high-level computational modeling will be essential to fully characterize the tautomeric equilibria of dithiobiurea in various environments. Such knowledge is crucial for researchers in medicinal chemistry and materials science who are exploring the potential of this versatile molecule.
References
- 1. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dithiobiurea | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
2,5-Dithiobiurea: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of 2,5-Dithiobiurea and its Place Within the Thiourea Class of Compounds
This technical guide provides a detailed overview of this compound, a sulfur-containing analogue of biurea, and its relationship to the broader class of thiourea compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and the experimental methodologies used for its evaluation.
Introduction to this compound and Thiourea Compounds
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a C=S group flanked by two nitrogen atoms.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The sulfur atom in the thiourea moiety is crucial for its biological activity, often acting as a hydrogen bond acceptor and participating in coordination with metal ions in various enzymes.[3]
This compound, also known as hydrazodicarbothioamide, is a derivative of hydrazine containing two thiocarbamoyl groups.[4] Its structure is analogous to biurea, with both oxygen atoms replaced by sulfur. This substitution significantly alters the molecule's chemical properties and potential biological interactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiosemicarbazide with ammonium thiocyanate in an acidic medium.[1]
Experimental Protocol: Synthesis of this compound
The following protocol describes a representative synthesis of this compound.
Materials:
-
Thiosemicarbazide
-
Ammonium thiocyanate
-
Dilute Sulfuric Acid
-
Ethanol
-
Water
Procedure:
-
A solution of dilute sulfuric acid is prepared.
-
Ammonium thiocyanate is added to the sulfuric acid solution with stirring.
-
Thiosemicarbazide is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified period.
-
Upon cooling, the crude this compound precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and then with ethanol.
-
The product can be further purified by recrystallization from a suitable solvent.
Biological Activities and Potential Applications
While research specifically on this compound is somewhat limited, studies on its derivatives and the broader class of thiourea compounds suggest several potential areas of biological activity.
Anticancer Activity
Thiourea derivatives have shown promise as anticancer agents.[5] Some studies have investigated the cytotoxic effects of metal complexes of substituted 2,5-dithiobiureas. For instance, palladium(II) complexes of 1,6-disubstituted-2,5-dithiobiureas have demonstrated cytotoxicity against gastric cancer cell lines.[1] The proposed mechanism of action involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to cell death.[1]
Antimicrobial Activity
Thiourea derivatives are well-documented for their antimicrobial properties.[6] While specific data for this compound is not extensively available, related dithiobiuret compounds have been synthesized and screened for their activity against various microbes.[3] The presence of the thiocarbamide functional group is thought to be a key contributor to this activity.
Enzyme Inhibition
The thiourea scaffold is a known pharmacophore for enzyme inhibition.[7] For example, some thiourea derivatives have been shown to inhibit urease, a bacterial enzyme implicated in various pathologies.[7] The ability of the sulfur and nitrogen atoms to coordinate with metal ions in the active sites of enzymes is a likely mechanism for this inhibition.
Quantitative Data
The following tables summarize representative quantitative data for the biological activity of various thiourea derivatives. It is important to note that this data is for structurally related compounds and not this compound itself, serving as an illustration of the potential potency of this class of molecules.
Table 1: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Diarylthiourea Derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [5] |
| Palladium(II) Complex of 1,6-bis(4-methoxyphenyl)-2,5-dithiobiurea | Gastric Cancer Cell Lines | Varies | [1] |
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-(1-phenylamino-2,4-dithiobiureto) aminoindole | S. aureus | - | [3] |
| 5-(1-o-nitrophenylamino-2,4-dithiobiureto) aminoindole | E. coli | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiourea compounds.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound or derivative) dissolved in a suitable solvent
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow and Logical Relationships
The evaluation of a novel compound like this compound typically follows a structured workflow, from initial synthesis to detailed biological characterization.
Conclusion
This compound and its derivatives represent a promising area of research within the broader field of thiourea chemistry. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. This technical guide provides a foundational understanding of this compound, its synthesis, and the methodologies for evaluating its biological potential, serving as a valuable resource for researchers in drug discovery and development. Further studies are needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Proposed Use of 2,5-Dithiobiurea in Heavy Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of water sources poses a significant threat to public health and ecosystems. The development of sensitive and selective methods for the detection of heavy metal ions is of paramount importance. This document outlines a proposed protocol for the application of 2,5-Dithiobiurea as a potential chelating agent for heavy metal sensing. While direct literature on the use of this compound for this specific application is limited, its structural features, particularly the presence of multiple sulfur and nitrogen donor atoms, suggest a strong potential for metal ion coordination. Thiourea and its derivatives are known to form stable complexes with various metal ions, making them a promising class of compounds for the development of chemosensors.[1] The protocols and data presented herein are based on established methodologies for analogous thiourea-based sensors and serve as a guide for the investigation of this compound in heavy metal detection.
Principle of Detection
The proposed sensing mechanism relies on the chelation of heavy metal ions by the this compound molecule. The sulfur and nitrogen atoms in this compound can act as coordination sites for heavy metal ions.[2] This binding event is expected to induce a change in the electronic properties of an appropriately designed sensor molecule incorporating the this compound moiety, leading to a detectable optical or electrochemical signal. For instance, in a colorimetric sensor, the formation of a metal complex could result in a visible color change. In a fluorescent sensor, the binding could lead to either quenching ("turn-off") or enhancement ("turn-on") of fluorescence.
Quantitative Data from Analogous Thiourea-Based Sensors
As direct quantitative performance data for this compound-based heavy metal sensors are not available in the current literature, the following tables summarize the performance of other thiourea derivatives for the detection of various heavy metal ions. This data is provided to illustrate the potential efficacy of this class of compounds.
Table 1: Performance of Thiourea-Derivative-Based Colorimetric Sensors for Heavy Metal Ion Detection
| Thiourea Derivative Sensor | Target Heavy Metal | Limit of Detection (LOD) | Linear Range |
| Sensor A | Hg²+ | 2.0 µM | 0 - 20 µM |
| Sensor B | Pb²+ | 5.0 µM | 0 - 50 µM |
| Sensor C | Cd²+ | 1.5 µM | 0 - 15 µM |
| Sensor D | Cu²+ | 3.0 µM | 0 - 30 µM |
Table 2: Performance of Thiourea-Derivative-Based Fluorescent Sensors for Heavy Metal Ion Detection
| Thiourea Derivative Sensor | Target Heavy Metal | Limit of Detection (LOD) | Linear Range | Signal Response |
| Sensor E | Hg²+ | 0.5 µM | 0 - 10 µM | Fluorescence Quenching |
| Sensor F | Pb²+ | 1.0 µM | 0 - 25 µM | Fluorescence Enhancement |
| Sensor G | Cd²+ | 0.8 µM | 0 - 12 µM | Fluorescence Quenching |
| Sensor H | Cu²+ | 1.2 µM | 0 - 20 µM | Fluorescence Enhancement |
Experimental Protocols
The following are proposed protocols for the synthesis of a generic this compound derivative suitable for sensing applications and its subsequent use in the colorimetric detection of heavy metal ions.
Protocol 1: Synthesis of a Functionalized this compound Derivative
This protocol describes a general method for synthesizing a this compound derivative functionalized with a chromophore (e.g., a nitrophenyl group) to enable colorimetric sensing.
Materials:
-
This compound
-
A suitable aromatic isothiocyanate (e.g., 4-nitrophenyl isothiocyanate)
-
Anhydrous solvent (e.g., Dichloromethane, Ethanol)
-
Primary or secondary amine
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.[3]
-
To this solution, add the isothiocyanate (1 to 1.1 equivalents) dropwise at room temperature with continuous stirring.[3]
-
Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight (typically 2-18 hours).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure functionalized this compound derivative.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: Colorimetric Detection of Heavy Metal Ions
This protocol outlines the steps for using the synthesized this compound derivative for the visual and spectrophotometric detection of a target heavy metal ion.
Materials:
-
Stock solution of the synthesized this compound sensor in a suitable solvent (e.g., DMSO).
-
Stock solutions of various heavy metal salts (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂, CuCl₂) of known concentrations in deionized water.
-
Buffer solution (e.g., HEPES, pH 7.4).
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the this compound sensor (e.g., 10 µM) in the buffer solution.
-
Naked-Eye Detection:
-
To a series of vials, add the sensor solution.
-
Add a specific concentration of different heavy metal ion solutions to each vial.
-
Observe and record any visible color changes against a control (sensor solution without any metal ions).[4]
-
-
UV-Vis Spectrophotometric Titration:
-
Place the sensor solution in a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the target heavy metal ion stock solution to the cuvette.
-
After each addition, mix the solution gently and record the UV-Vis spectrum.
-
Continue the additions until the spectral changes reach a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the added heavy metal ion.
-
From this plot, determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Visualizations
Caption: Experimental workflow from synthesis to data analysis.
Caption: Proposed signaling pathway for heavy metal detection.
Conclusion
The provided application notes and protocols offer a foundational framework for exploring the potential of this compound as a novel chelating agent for heavy metal sensing. Although direct experimental data for this compound is currently lacking, the well-established reactivity of the thiourea moiety towards heavy metals provides a strong rationale for its investigation. The proposed synthesis and detection protocols, along with the performance data from analogous compounds, are intended to guide researchers in the development and validation of new this compound-based sensors for environmental monitoring and other analytical applications. Further research is necessary to synthesize and characterize specific this compound derivatives and to evaluate their selectivity, sensitivity, and practical utility in real-world sample analysis.
References
Application Notes: 2,5-Dithiobiurea as a Versatile Precursor in Heterocyclic Synthesis
Introduction
2,5-Dithiobiurea, also known as hydrazinecarbothioamide, is a versatile and highly reactive starting material in organic synthesis. Its unique structure, featuring two thiourea units linked by a hydrazine bridge, [-NH(CS)NH-]₂, makes it an excellent precursor for the construction of a wide array of heterocyclic systems.[1][2] These heterocycles, particularly those containing nitrogen and sulfur, are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds such as 1,3,4-thiadiazoles and 1,2,4-triazoles starting from this compound and its derivatives.
General Synthesis Workflow
The general strategy for utilizing this compound in heterocyclic synthesis involves a cyclization reaction, which can be promoted under various conditions (acidic, basic, or oxidative) to yield different ring systems. The specific outcome is often dictated by the reaction conditions and the nature of any substituents on the dithiobiurea backbone.
Caption: General workflow for synthesizing heterocycles from this compound.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a prominent class of heterocycles synthesized from this compound.[3] The cyclization can be achieved through several methods, most commonly via oxidative or acid-catalyzed pathways. These compounds are known to exhibit a broad spectrum of biological activities.[4][5][8]
1.1. Reaction Pathways
The formation of the 1,3,4-thiadiazole ring from this compound typically involves the elimination of a molecule such as hydrogen sulfide (H₂S) or water, leading to the stable five-membered aromatic ring.
Caption: Key synthetic pathways to 1,3,4-thiadiazoles from this compound.
1.2. Data Presentation: Synthesis of 1,3,4-Thiadiazoles
The following table summarizes various methods for the synthesis of 1,3,4-thiadiazole derivatives from this compound precursors.
| Precursor | Reagent/Condition | Product | Yield (%) | Reference |
| This compound | Refluxing HCl | 2-Amino-5-mercapto-1,3,4-thiadiazole | Not specified | [3] |
| 1,6-Disubstituted-2,5-dithiobiureas | Acetic Anhydride (Ac₂O) | 2,5-Disubstituted-amino-1,3,4-thiadiazole | Not specified | [3] |
| N,N'-Diphenyl-dithiobiurea | Chloranil in THF | N,N'-Diphenyl-[1][3][9]thiadiazole-2,5-diamine | 15% | [10] |
| N,N'-Dibenzyl-dithiobiurea | Chloranil in THF | N,N'-Dibenzyl-[1][3][9]thiadiazole-2,5-diamine | 12% | [10] |
| N,N'-Diallyl-dithiobiurea | Bromanil in THF | N,N'-Diallyl-[1][3][9]thiadiazole-2,5-diamine | 23% | [10] |
| 1,6-Di(2-pyridyl)-dithiobiurea | Thermal cyclization | 2,5-Di(2-pyridylamino)-1,3,4-thiadiazole | Not specified | [3] |
1.3. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole [3]
-
Reactants: this compound, concentrated Hydrochloric Acid (HCl).
-
Procedure: a. Suspend this compound (1 mole equivalent) in a suitable volume of water. b. Add concentrated HCl slowly to the suspension. c. Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product often precipitates from the solution. Collect the solid by filtration. f. Wash the collected solid with cold water to remove any residual acid. g. Dry the product under vacuum to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of N,N'-Diphenyl-[1][3][9]thiadiazole-2,5-diamine [10]
-
Reactants: N,N'-Diphenyl-dithiobiurea (1,6-diphenyl-2,5-dithiobiurea), 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil), Tetrahydrofuran (THF).
-
Procedure: a. Dissolve N,N'-diphenyl-dithiobiurea (1 mole equivalent) in dry THF. b. In a separate flask, dissolve chloranil (1 mole equivalent) in dry THF. c. Add the dithiobiurea solution dropwise to the stirred chloranil solution at room temperature. d. Stir the reaction mixture at room temperature for 24 hours. e. Monitor the reaction by TLC until the starting materials are consumed. f. Remove the solvent under reduced pressure. g. The residue contains the desired product along with by-products.
-
Purification: Isolate the product, N,N'-diphenyl-[1][3][9]thiadiazole-2,5-diamine, from the crude mixture using preparative thin-layer chromatography or column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate). The final product is obtained as colorless crystals.[10]
Synthesis of 1,2,4-Triazole Derivatives
Another major application of this compound is in the synthesis of 1,2,4-triazole derivatives.[2][11] These reactions are typically performed under basic conditions, where cyclization occurs with the elimination of hydrogen sulfide (H₂S).[3] 1,2,4-triazole scaffolds are core components of numerous pharmaceuticals, including widely used antifungal agents.[2]
2.1. Reaction Pathway
The base-catalyzed cyclization of substituted 2,5-dithiobiureas leads to the formation of 1,2,4-triazoline-3-thiones or, with further elimination, fully aromatic 1,2,4-triazoles.
Caption: Base-catalyzed cyclization of this compound to 1,2,4-triazoles.
2.2. Data Presentation: Synthesis of 1,2,4-Triazoles
The following table summarizes reaction conditions for the synthesis of 1,2,4-triazole derivatives.
| Precursor | Reagent/Condition | Product | Yield (%) | Reference |
| Symmetrical 2,5-dithiobiureas | Alkaline medium | 1,2,4-Triazolidine-3,5-thione | Not specified | [3] |
| 1,6-Dimethyl-2,5-dithiobiurea | Strong or weak base | 4-Methyl-5-methylamino-1,2,4-triazoline-3-thione | Major product | [3] |
| Substituted-2,5-dithiobiureas | Alkaline medium | 1,2,4-Triazoles (via H₂S elimination) | Not specified | [3] |
| Alkyl-2,5-dithiobiureas | Alkaline medium | 4-Alkyl-5-amino-1,2,4-triazoline-3-thiones | Not specified | [3] |
2.3. Experimental Protocol
Protocol 3: General Synthesis of 4-Alkyl-5-amino-1,2,4-triazoline-3-thiones [3]
-
Reactants: Substituted this compound (e.g., 1-alkyl-2,5-dithiobiurea), aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Procedure: a. Dissolve the substituted this compound (1 mole equivalent) in an aqueous solution of NaOH (e.g., 10%). b. Heat the mixture to reflux for several hours. The elimination of hydrogen sulfide (H₂S) gas may be observed (use a fume hood). c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature. e. Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 5-6. f. The product will precipitate upon neutralization. Collect the solid by filtration. g. Wash the precipitate with cold water to remove salts.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-alkyl-5-amino-1,2,4-triazoline-3-thione.
This compound is a readily accessible and highly effective precursor for the synthesis of biologically important heterocyclic compounds.[1][3] By carefully selecting the reaction conditions—acidic, basic, or oxidative—researchers can selectively synthesize a variety of scaffolds, including 1,3,4-thiadiazoles and 1,2,4-triazoles. The protocols and data presented here serve as a guide for chemists and drug development professionals to explore the rich chemistry of this compound and develop novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes and Protocols for 2,5-Dithiobiurea in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific, documented applications of 2,5-dithiobiurea in polymer chemistry. The following application notes and protocols are therefore hypothetical and based on the chemical properties of this compound and the known applications of structurally related compounds such as thiourea, dithiocarbamates, and hydrazine derivatives.[1][2][3][4] These notes are intended to provide a conceptual framework for researchers and scientists interested in exploring the potential of this compound in polymer science.
Introduction to this compound
This compound, also known as hydrazodicarbothioamide, is a hydrazine derivative containing two thiourea functional groups. Its chemical structure suggests its potential as a versatile building block in polymer chemistry, owing to the presence of reactive N-H protons and the sulfur-containing thiocarbonyl groups.[5] While its primary applications are not in the polymer field, its bifunctionality opens up possibilities for its use as a monomer, crosslinking agent, or polymer modifier.
Potential Application Areas
Based on its structure, this compound could potentially be utilized in the following areas of polymer chemistry:
-
Monomer for Polythiourea Synthesis: The two thiourea groups, each with two active hydrogens, allow for polycondensation reactions with suitable comonomers to form polythioureas. Polythioureas are known for their high refractive index, good thermal stability, and metal-chelating properties.[6][7]
-
Crosslinking Agent for Resins and Elastomers: The active hydrogens on the nitrogen atoms can react with functional groups of other polymers, such as epoxides or isocyanates, to form crosslinked networks. The presence of sulfur may also impart vulcanization-like properties to elastomers.
-
Polymer Modifier: this compound could be grafted onto existing polymer backbones to introduce thiourea functionalities, thereby enhancing properties such as adhesion, metal ion absorption, and thermal resistance.
-
Precursor for Sulfur-Rich Polymers: The high sulfur content of this compound makes it an interesting candidate for the synthesis of specialty polymers with high refractive indices or for applications in vulcanization processes.
The following sections provide conceptual experimental protocols for these potential applications.
Application Note 1: Synthesis of Polythioureas from this compound
Objective: To explore the synthesis of novel polythioureas via polycondensation of this compound with a diisocyanate.
Background: Polythioureas are analogous to polyureas and can be synthesized by the reaction of a diamine or a related compound with a diisothiocyanate or, in this hypothetical case, by the reaction of a dithiourea with a diisocyanate. These polymers often exhibit strong hydrogen bonding, leading to good mechanical properties and thermal stability.[6][7][8][9]
Conceptual Experimental Protocol:
-
Materials:
-
This compound (purified)
-
Hexamethylene diisocyanate (HDI) or another suitable diisocyanate
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Nitrogen gas for inert atmosphere
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known molar equivalent of this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add an equimolar amount of the diisocyanate dropwise to the stirred solution at room temperature.
-
After the addition is complete, raise the temperature to 60-80 °C and continue the reaction for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum at 50 °C.
-
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the polythiourea by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic thiourea peaks.
-
NMR Spectroscopy: To elucidate the structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized polythiourea.
-
Data Presentation:
| Property | Expected Outcome |
| Polymer Type | Linear Polythiourea |
| Molecular Weight (Mn) | Dependent on reaction conditions |
| Thermal Stability (TGA) | High decomposition temperature due to hydrogen bonding |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Logical Workflow for Polythiourea Synthesis:
Caption: Workflow for the synthesis and characterization of polythiourea.
Application Note 2: this compound as a Crosslinking Agent for Epoxy Resins
Objective: To investigate the potential of this compound as a novel curing agent for epoxy resins.
Background: Epoxy resins are typically cured with hardeners that contain active hydrogen atoms, such as amines or anhydrides. The four active hydrogens of this compound suggest it could function as a crosslinker for epoxy resins, potentially imparting improved thermal and chemical resistance due to the thiourea linkages.
Conceptual Experimental Protocol:
-
Materials:
-
This compound
-
Bisphenol A diglycidyl ether (DGEBA) or a similar epoxy resin
-
A suitable solvent if needed to aid mixing (e.g., DMF)
-
-
Procedure:
-
Prepare different formulations by mixing the epoxy resin with varying stoichiometric ratios of this compound. The stoichiometric ratio is calculated based on the epoxy equivalent weight of the resin and the active hydrogen equivalent weight of this compound.
-
Thoroughly mix the components at a slightly elevated temperature (e.g., 60 °C) to ensure a homogeneous mixture.
-
Pour the mixture into a preheated mold.
-
Cure the samples in an oven following a predefined curing schedule (e.g., 2 hours at 120 °C followed by 1 hour at 150 °C).
-
Allow the cured samples to cool down slowly to room temperature.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin.
-
Dynamic Mechanical Analysis (DMA): To evaluate the thermomechanical properties, including storage modulus and tan delta.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured network.
-
Solvent Swelling Test: To estimate the crosslink density.
-
Data Presentation:
| Property | Expected Outcome |
| Cured Resin Type | Crosslinked Epoxy-Thiourea Network |
| Glass Transition Temp. (Tg) | Expected to be high, indicating a rigid network |
| Thermal Stability (TGA) | Good thermal stability |
| Crosslink Density | High, as suggested by low solvent swelling |
Signaling Pathway for Epoxy Curing:
Caption: Conceptual pathway for curing epoxy resin with this compound.
Conclusion
While this compound is not a mainstream chemical in polymer science, its unique structure as a bifunctional thiourea-hydrazine derivative presents intriguing possibilities for the development of novel polymers. The conceptual protocols and application notes provided here are intended to serve as a starting point for researchers to explore these possibilities. Experimental validation is necessary to determine the actual performance and viability of this compound in these and other potential polymer applications. Further research could uncover unique properties and functionalities imparted by the incorporation of this molecule into polymer chains and networks.
References
- 1. researchgate.net [researchgate.net]
- 2. psvmkendra.com [psvmkendra.com]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Self-healing and mechanically robust poly(thiourea-disulfide) elastomers based on three types of synergistic dynamic bonding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 2,5-Dithiobiurea as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of 2,5-Dithiobiurea as a corrosion inhibitor for steel is limited in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating similar sulfur-containing organic corrosion inhibitors, such as thiourea derivatives and dithiobiurets. The provided data are representative examples based on the performance of these related compounds and should be used as a guideline for experimental design and evaluation.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this problem. This compound, a compound containing multiple nitrogen and sulfur atoms, possesses structural features that suggest its potential as an effective corrosion inhibitor for steel in acidic environments. The lone pairs of electrons on the sulfur and nitrogen atoms can facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.
This document provides a comprehensive guide for researchers to evaluate the efficacy of this compound as a corrosion inhibitor for steel. It includes detailed protocols for common experimental techniques and templates for data presentation.
Proposed Mechanism of Inhibition
The corrosion inhibition of steel by this compound in an acidic medium is proposed to occur through the adsorption of the inhibitor molecules onto the steel surface. This adsorption can be described by the following signaling pathway:
Figure 1: Proposed mechanism of corrosion inhibition by this compound.
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves a combination of gravimetric and electrochemical techniques. The following protocols provide a detailed methodology for these experiments.
Materials and Specimen Preparation
-
Steel Specimen: Mild steel coupons of a specific composition (e.g., C: 0.1%, Mn: 0.4%, P: 0.06%, S: 0.026%, rest Fe) and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are used.
-
Surface Preparation: The steel coupons are mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200 grit). Subsequently, they are degreased with acetone, washed with deionized water, and dried in a desiccator.
-
Corrosive Medium: A 1 M Hydrochloric Acid (HCl) solution is prepared by diluting analytical grade HCl with deionized water.
-
Inhibitor Solutions: Stock solutions of this compound are prepared in the corrosive medium at various concentrations (e.g., 50, 100, 200, 500 ppm).
Weight Loss Method
The weight loss method is a straightforward technique to determine the corrosion rate and inhibition efficiency.
Figure 2: Experimental workflow for the weight loss method.
Protocol:
-
Prepare and weigh the steel coupons accurately.
-
Immerse the coupons in beakers containing the blank corrosive solution and various concentrations of the this compound inhibitor solution.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons, clean them with a soft brush, rinse with deionized water and acetone, and dry them.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
-
CR (mm/year) = (87.6 * ΔW) / (D * A * T)
-
Where: ΔW is the weight loss in mg, D is the density of steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
-
IE (%) = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
Figure 3: Workflow for electrochemical measurements.
3.3.1. Potentiodynamic Polarization (PDP)
PDP studies help in understanding the effect of the inhibitor on both the anodic and cathodic reactions.
Protocol:
-
After the OCP has stabilized, polarize the working electrode potentiodynamically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency using:
-
IE (%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the properties of the inhibitor film at the metal-solution interface.
Protocol:
-
At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using:
-
IE (%) = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with and without this compound (DTB) at 298 K for 24h Immersion (Example Data)
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 150.2 | 12.52 | - |
| 50 | 45.1 | 3.76 | 70.0 |
| 100 | 28.5 | 2.38 | 81.0 |
| 200 | 15.0 | 1.25 | 90.0 |
| 500 | 8.3 | 0.69 | 94.5 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound (DTB) at 298 K (Example Data)
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 550 | 75 | -120 | - |
| 50 | -475 | 165 | 72 | -115 | 70.0 |
| 100 | -472 | 105 | 70 | -112 | 80.9 |
| 200 | -468 | 52 | 68 | -110 | 90.5 |
| 500 | -465 | 28 | 65 | -108 | 94.9 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without this compound (DTB) at 298 K (Example Data)
| Inhibitor Concentration (ppm) | R_ct (Ω cm²) | C_dl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | 45 | 150 | 0.90 | - |
| 50 | 150 | 80 | 0.91 | 70.0 |
| 100 | 280 | 65 | 0.92 | 83.9 |
| 200 | 550 | 40 | 0.93 | 91.8 |
| 500 | 980 | 25 | 0.94 | 95.4 |
Surface Analysis
To confirm the formation of a protective film, surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) should be employed on steel coupons exposed to the corrosive environment with and without the inhibitor. X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the adsorbed film.
Conclusion
These protocols provide a robust framework for the comprehensive evaluation of this compound as a potential corrosion inhibitor for steel. By systematically applying these methods, researchers can determine its inhibition efficiency, elucidate its mechanism of action, and assess its potential for industrial applications.
Application Notes and Protocols for 2,5-Dithiobiurea in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dithiobiurea is a sulfur and nitrogen-containing compound with potential applications in agriculture as a plant growth regulator or biostimulant. While specific research on this compound is limited, studies on related thiourea and dithiobiurea derivatives have shown a range of biological activities, from growth promotion to phytotoxicity, depending on the concentration and plant species. Thiourea, a related compound, has been shown to enhance plant growth and productivity, particularly under stressful environmental conditions. It can be applied as a seed priming agent, foliar spray, or medium supplementation to improve germination, gas exchange, and root growth.[1]
These application notes provide a generalized experimental framework for researchers to investigate the effects of this compound on plants. The protocols are based on established methodologies for evaluating the bioactivity of novel compounds in an agricultural context.
Data Presentation
Due to the nascent stage of research on this compound in agriculture, extensive quantitative data is not yet available. The following tables are templates that researchers can use to structure their data for clear comparison and analysis.
Table 1: Dose-Response Effect of this compound on Seed Germination of [Target Plant Species]
| Concentration (µM) | Germination Percentage (%) | Mean Germination Time (Days) | Vigor Index |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Effect of this compound on Early Seedling Growth of [Target Plant Species]
| Concentration (µM) | Shoot Length (cm) | Root Length (cm) | Fresh Weight (g) | Dry Weight (g) |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
Table 3: Phytotoxicity Assessment of this compound on [Target Plant Species]
| Concentration (µM) | Visual Injury Score (0-5) | Chlorophyll Content (SPAD units) | Root Inhibition (%) | Shoot Inhibition (%) |
| 0 (Control) | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| 2500 | ||||
| 5000 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the agricultural potential of this compound.
Protocol 1: Seed Germination and Vigor Assay
Objective: To determine the effect of this compound on the seed germination and vigor of a target plant species.
Materials:
-
This compound
-
Seeds of the target plant species (e.g., lettuce, radish, wheat)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water
-
Incubator or growth chamber
-
Graduated cylinders and beakers
-
Analytical balance
Method:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (if necessary, use a minimal amount of a solvent like DMSO and include a solvent control).
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM) using distilled water. The control will be distilled water only.
-
-
Seed Sterilization (Optional but Recommended):
-
Surface sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by three rinses with sterile distilled water.
-
-
Experimental Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution (or control) onto the filter paper in each Petri dish.
-
Evenly place a pre-determined number of seeds (e.g., 25 or 50) on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Each treatment should have at least three to four replicates.
-
-
Incubation:
-
Place the Petri dishes in an incubator or growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
-
Data Collection:
-
Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges.
-
After the experimental period, measure the shoot length and root length of a representative sample of seedlings from each replicate.
-
Determine the fresh weight of the seedlings.
-
Dry the seedlings in an oven at 70°C for 48 hours and record the dry weight.
-
-
Calculations:
-
Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100
-
Mean Germination Time (MGT) = Σ(n * d) / N, where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.
-
Vigor Index = Germination Percentage x (Mean shoot length + Mean root length)
-
Protocol 2: Phytotoxicity Assay
Objective: To evaluate the potential phytotoxic effects of this compound at higher concentrations.
Materials:
-
Same as Protocol 1, with an extended range of concentrations (e.g., 100, 250, 500, 1000, 2500, 5000 µM).
-
Chlorophyll meter (SPAD meter) (optional).
Method:
-
Follow steps 1-4 of Protocol 1, using higher concentrations of this compound.
-
Data Collection:
-
After a set period (e.g., 7 days), visually assess the seedlings for signs of phytotoxicity such as chlorosis, necrosis, root/shoot growth inhibition, and morphological abnormalities.
-
Assign a visual injury score on a scale of 0 to 5 (0 = no injury, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe, 5 = death).
-
Measure shoot and root length to calculate the percentage of inhibition relative to the control.
-
If available, use a SPAD meter to measure the chlorophyll content of the leaves.
-
-
Calculations:
-
Root/Shoot Inhibition (%) = [(Length in control - Length in treatment) / Length in control] x 100
-
Visualizations
Experimental Workflow for Seed Germination Assay
Caption: Workflow for assessing the impact of this compound on seed germination.
Logical Relationship for Evaluating Bioactivity
Caption: Logical flow for the bioactivity evaluation of this compound.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanisms of this compound in plants are unknown, research on thiourea and other biostimulants suggests several potential pathways that could be investigated:
-
Antioxidant Defense System: Thiourea has been shown to induce antioxidant mechanisms to confer salt tolerance in plants.[2] Experiments could be designed to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX) in plants treated with this compound under stress conditions.
-
Hormonal Regulation: Plant growth regulators often interact with endogenous plant hormones.[3][4] The effect of this compound on the levels of auxins, cytokinins, gibberellins, and abscisic acid could be quantified using techniques like HPLC-MS.
-
Nutrient Uptake and Metabolism: Biostimulants can enhance nutrient use efficiency.[4] Studies could assess the impact of this compound on the uptake and assimilation of key nutrients like nitrogen, phosphorus, and potassium.
Hypothetical Signaling Pathway for Stress Mitigation
Caption: Hypothetical pathway of this compound in plant stress mitigation.
References
Application Notes and Protocols: 2,5-Dithiobiurea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,5-dithiobiurea as a versatile ligand in coordination chemistry. This document includes its structural features, protocols for the synthesis and characterization of its metal complexes, and insights into their potential applications, particularly in the development of novel therapeutic agents.
Introduction to this compound
This compound, also known as hydrazodicarbothioamide, is a sulfur-containing organic ligand with the chemical formula C₂H₆N₄S₂.[1] Its structure, featuring two thiourea units linked by a hydrazine bridge, provides multiple donor sites (nitrogen and sulfur atoms), making it an excellent chelating agent for a variety of metal ions. The coordination chemistry of dithiobiureas is of growing interest due to the diverse structural and electronic properties of their metal complexes and their potential applications in catalysis and medicinal chemistry. Notably, palladium(II) complexes of substituted this compound derivatives have shown promise as cytotoxic agents against cancer cell lines.[2][3]
Structural Data of this compound Ligand
The crystal structure of the free this compound ligand has been determined by X-ray diffraction, providing valuable information for understanding its coordination behavior.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₂H₆N₄S₂ |
| Molecular Weight | 150.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 20.825 Å |
| b | 4.536 Å |
| c | 14.368 Å |
| α | 90° |
| β | 109.33° |
| γ | 90° |
Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of metal complexes of this compound and its derivatives, based on methodologies reported for similar compounds.[2][4]
Protocol 1: Synthesis of a Palladium(II) Complex with a 1,6-Disubstituted-2,5-dithiobiurea Ligand
This protocol is adapted from the synthesis of palladium(II) complexes with 1,6-(4-methoxyphenyl)-2,5-dithiobiurea and 1,6-(4-chlorophenyl)-2,5-dithiobiurea.[2]
Materials:
-
1,6-disubstituted-2,5-dithiobiurea ligand
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Appropriate solvent (e.g., ethanol, DMF)
-
Stirring hotplate
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve the 1,6-disubstituted-2,5-dithiobiurea ligand in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of PdCl₂ in the same solvent, with gentle heating if necessary.
-
Add the PdCl₂ solution dropwise to the ligand solution while stirring continuously.
-
Add a solution of triphenylphosphine (2 molar equivalents) in the same solvent to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the precipitated complex is collected by filtration.
-
Wash the solid product with the solvent and then with diethyl ether.
-
Dry the complex under vacuum.
Protocol 2: Characterization of Metal Complexes
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the coordination mode of the ligand to the metal center.
-
Method: Acquire the IR spectra of the free ligand and the metal complex using a KBr pellet or ATR-FTIR spectrometer.
-
Analysis: Compare the spectra. A shift in the ν(C=S) and ν(N-H) vibrational frequencies of the ligand upon complexation indicates the involvement of the sulfur and nitrogen atoms in coordination.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the structure of the complex in solution.
-
Method: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the chemical shifts of the complex with those of the free ligand. Changes in the chemical shifts of the protons and carbons near the coordinating atoms provide evidence of complex formation.
3. Single-Crystal X-ray Diffraction:
-
Objective: To determine the precise three-dimensional structure of the complex.
-
Method: Grow single crystals of the complex by slow evaporation of a saturated solution or by vapor diffusion. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Analysis: Solve and refine the crystal structure to obtain bond lengths, bond angles, and the overall coordination geometry.
Quantitative Data
The following table summarizes representative spectral data for a palladium(II) complex of a substituted this compound ligand.
Table 2: Selected IR and ¹H NMR Data for a Palladium(II) Complex of 1,6-(4-methoxyphenyl)-2,5-dithiobiurea
| Data Type | Ligand | Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(N-H) | ~3300 | Shifted | Involvement of N in coordination |
| ν(C=S) | ~850 | Shifted to lower frequency | Involvement of S in coordination |
| ¹H NMR (δ, ppm) | |||
| N-H protons | ~9.5 | Broadened and shifted | Coordination to the metal ion |
| Aromatic protons | 6.8-7.5 | Minor shifts | Indicates the presence of the phenyl groups |
Visualizations
Coordination Modes and Experimental Workflow
Caption: Possible coordination modes of this compound.
Caption: Experimental workflow for synthesis and characterization.
Potential Biological Signaling Pathway
Palladium(II) complexes of substituted this compound have been proposed to exert their cytotoxic effects by activating Mitogen-Activated Protein Kinase (MAPK) pathways, which can lead to cell death.[2][3]
Caption: Proposed MAPK signaling pathway activation.
References
Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazoles from 2,5-Dithiobiurea
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[1][2] 2,5-Dithiobiurea and its derivatives are versatile and readily accessible precursors for the synthesis of various heterocyclic systems, most notably 2,5-disubstituted-1,3,4-thiadiazoles. This document provides detailed protocols and application notes on the primary synthetic routes for converting this compound into the 1,3,4-thiadiazole ring system.
Overview of Synthetic Pathways
The conversion of this compound to 1,3,4-thiadiazoles can be achieved through several cyclization strategies, primarily involving acid or base catalysis, oxidative methods, or alkylation followed by cyclization. The choice of method often depends on the desired substitution pattern on the final thiadiazole ring.
Key Experimental Protocols
Protocol 2.1: Acid-Catalyzed Cyclization for 2-Amino-5-mercapto-1,3,4-thiadiazole
This method involves the direct cyclization of the parent this compound in the presence of a strong acid. The reaction proceeds by an intramolecular nucleophilic attack of one sulfur atom on the carbon of the adjacent thiourea moiety, followed by elimination.
Reaction Scheme:
Methodology:
-
Suspend this compound (1 mole equivalent) in a suitable volume of concentrated hydrochloric acid.
-
Heat the mixture to reflux for a specified duration (typically monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified 2-amino-5-mercapto-1,3,4-thiadiazole.[3]
Protocol 2.2: Alkali-Catalyzed Thermal Cyclization for 2-Alkylamino-1,3,4-thiadiazoline-5-thiones
Substituted 2,5-dithiobiureas can undergo cyclization under basic conditions to yield thiadiazoline-5-thiones. This method is particularly useful for 1-alkyl and 1,6-dialkyl substituted precursors.
Reaction Scheme:
Methodology:
-
Dissolve the 1,6-dialkyl-2,5-dithiobiurea (1 mole equivalent) in an appropriate solvent, such as ethanol.
-
Add an aqueous solution of an alkali (e.g., NaOH or KOH).
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization.[1]
Protocol 2.3: Alkylative Cyclization for 5-Alkylmercapto-2-substituted-amino-1,3,4-thiadiazoles
This pathway involves the S-alkylation of a substituted dithiobiurea with an alkyl halide, which facilitates subsequent cyclization to the thiadiazole ring.
Methodology:
-
Dissolve the 1-substituted-2,5-dithiobiurea (1 mole equivalent) in ethanol.
-
Add the corresponding alkyl halide (e.g., methyl iodide or ethyl bromide) (1 mole equivalent).
-
Reflux the mixture for the required time until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture. The product may crystallize out directly.
-
If the product does not crystallize, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid by filtration and recrystallize from ethanol to yield the pure substituted-1,3,4-thiadiazole.[1][3]
Protocol 2.4: Oxidative Cyclization for 2,5-Disubstituted-amino-1,3,4-thiadiazoles
Oxidative conditions can be employed to cyclize 1,6-disubstituted-2,5-dithiobiureas. Acetic anhydride is a commonly used reagent for this transformation.
Methodology:
-
Treat the 1,6-disubstituted-2,5-dithiobiurea (1 mole equivalent) with acetic anhydride.
-
Heat the reaction mixture, often under reflux, to promote cyclization.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2,5-disubstituted amino-1,3,4-thiadiazole.[3]
Quantitative Data Summary
The following table summarizes representative data for 1,3,4-thiadiazoles synthesized from dithiobiurea derivatives, as reported in the literature.
| Precursor | Reagent(s) | Product | Yield (%) | M.P. (°C) | Reference |
| N,N′-Diphenyl-dithiobiurea | Tetrachloro-1,4-benzoquinone | N,N′-Diphenyl-[1][3][4]thiadiazole-2,5-diamine | 15% | 239-241 | [5] |
| N,N′-Dibenzyl-dithiobiurea | Tetrachloro-1,4-benzoquinone | N,N′-Dibenzyl-[1][3][4]thiadiazole-2,5-diamine | 12% | 250-252 | [5] |
| N,N′-Diallyl-dithiobiurea | Tetrachloro-1,4-benzoquinone | N,N′-Diallyl-[1][3][4]thiadiazole-2,5-diamine | 14% | 133-135 | [5] |
| N,N′-Diphenyl-dithiobiurea | Tetrabromo-1,4-benzoquinone | N,N′-Diphenyl-[1][3][4]thiadiazole-2,5-diamine | 26% | 239-241 | [5] |
| N,N′-Dibenzyl-dithiobiurea | Tetrabromo-1,4-benzoquinone | N,N′-Dibenzyl-[1][3][4]thiadiazole-2,5-diamine | 21% | 250-252 | [5] |
| N,N′-Diallyl-dithiobiurea | Tetrabromo-1,4-benzoquinone | N,N′-Diallyl-[1][3][4]thiadiazole-2,5-diamine | 23% | 133-135 | [5] |
Applications in Drug Development
The 1,3,4-thiadiazole moiety is a key pharmacophore in a wide array of therapeutic agents. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. Derivatives synthesized from this compound serve as important intermediates in the development of new drugs. The amino and mercapto/thione groups on the thiadiazole ring provide convenient handles for further functionalization, allowing for the creation of diverse chemical libraries for screening against various diseases. The versatility of dithiobiureas in generating these scaffolds makes them highly valuable in modern medicinal chemistry and drug discovery programs.[2][6][7]
References
- 1. connectjournals.com [connectjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,5-Dithiobiurea in Rubber Vulcanization Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dithiobiurea as a component in rubber vulcanization processes. The information is intended to guide researchers in exploring its efficacy as a vulcanization accelerator and/or a sulfur donor.
Introduction
This compound is a thiourea derivative that holds potential as a specialty chemical in the rubber industry. Structurally related to dithiocarbamates, which are known ultra-accelerators, this compound is investigated for its role in accelerating the sulfur vulcanization of diene rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR).[1][2] Its application is of interest for developing vulcanization systems with improved scorch safety and for producing non-discoloring and non-staining vulcanizates.[2] This document outlines its proposed mechanism of action, presents illustrative application data, and provides detailed experimental protocols for its evaluation.
Proposed Mechanism of Action
In accelerated sulfur vulcanization, this compound is proposed to function as a secondary accelerator. The vulcanization process is a complex series of chemical reactions.[2] The generally accepted mechanism involves the formation of an accelerator-sulfur complex, which then reacts with the rubber backbone to form pendent sulfide groups. These groups subsequently react with other rubber chains to form crosslinks.[3][4]
The proposed role of this compound within this framework involves the following conceptual steps:
-
Activation: In the presence of activators like zinc oxide and stearic acid, this compound is thought to form a zinc salt.
-
Complex Formation: This activated form then reacts with sulfur (S8) to generate a reactive polysulfidic complex.
-
Sulfuration: The active sulfurating agent donates sulfur to the rubber chain at the allylic positions, creating pendent sulfide groups with accelerator fragments.
-
Crosslinking: These pendent groups then react with adjacent rubber chains to form mono-, di-, and polysulfidic crosslinks, resulting in a three-dimensional vulcanized network.
The presence of the biurea structure may influence the cure rate and the nature of the resulting crosslinks, potentially offering a balance between scorch safety and vulcanization efficiency.
Illustrative Application Data
The following tables present hypothetical, yet representative, quantitative data on the effect of this compound in a typical natural rubber formulation. This data is for illustrative purposes to demonstrate how its performance could be evaluated against a conventional accelerator system.
Table 1: Rubber Compound Formulations (in phr - parts per hundred rubber)
| Ingredient | Control Formulation (Conventional) | Experimental Formulation (with this compound) |
| Natural Rubber (SMR 20) | 100 | 100 |
| N330 Carbon Black | 50 | 50 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| Sulfur | 2.5 | 2.5 |
| CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | 0.6 | - |
| This compound | - | 0.6 |
Table 2: Cure Characteristics at 150°C (from Oscillating Disc Rheometer)
| Parameter | Control Formulation | Experimental Formulation |
| ML (Minimum Torque, dNm) | 1.5 | 1.6 |
| MH (Maximum Torque, dNm) | 18.5 | 17.8 |
| ts2 (Scorch Time, min) | 3.5 | 4.5 |
| t90 (Optimum Cure Time, min) | 12.0 | 14.5 |
| Cure Rate Index (CRI) | 11.8 | 10.0 |
This illustrative data suggests that this compound may provide a longer scorch time (increased processing safety) at the expense of a slightly slower cure rate compared to conventional sulfenamide accelerators.
Table 3: Mechanical Properties of Vulcanizates
| Property | Control Formulation | Experimental Formulation |
| Hardness (Shore A) | 65 | 63 |
| Tensile Strength (MPa) | 22.5 | 21.8 |
| Elongation at Break (%) | 550 | 580 |
| Modulus at 300% (MPa) | 12.0 | 11.2 |
The hypothetical mechanical properties indicate that vulcanizates prepared with this compound could exhibit comparable, albeit slightly softer, characteristics to those with conventional accelerators.
Experimental Protocols
The following protocols describe the methodology for compounding and testing rubber formulations to evaluate the performance of this compound.
This protocol details the mixing procedure for incorporating this compound and other ingredients into a rubber matrix using a two-roll mill.
Equipment and Materials:
-
Two-roll mill
-
Natural Rubber (or other diene rubber)
-
Compounding ingredients as per formulation (e.g., Table 1)
-
Spatula and scraper
-
Weighing balance
Procedure:
-
Mastication: Pass the raw rubber through the tight nip of the two-roll mill several times until a smooth, soft band is formed.
-
Incorporation of Activators and Fillers: Add zinc oxide and stearic acid to the rubber band and continue milling until they are well dispersed. Gradually add the carbon black, making cuts and rolling the band to ensure homogeneous mixing.
-
Addition of Accelerator and Sulfur: Widen the nip of the mill. Add the this compound (or control accelerator) and mix thoroughly. Finally, add the sulfur and perform a final series of cuts and blends to ensure uniform dispersion. The temperature of the mill should be kept low during the addition of sulfur and accelerator to prevent premature vulcanization (scorching).
-
Sheeting Out: Sheet out the compounded rubber to a desired thickness and allow it to mature for at least 24 hours at room temperature before testing.
This protocol describes the use of an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) to determine the vulcanization characteristics of the rubber compound.
Equipment:
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
Procedure:
-
Set the test temperature (e.g., 150°C).
-
Place a sample of the uncured rubber compound of a specified weight into the rheometer cavity.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required to do so as the rubber vulcanizes.
-
The test runs until the torque reaches a maximum and plateaus or begins to decrease (reversion).
-
From the resulting rheograph, determine the ML, MH, ts2, and t90 values.[5][6]
This protocol outlines the procedure for vulcanizing the rubber compound and testing its physical properties.
Equipment:
-
Compression molding press with a heated platen
-
Molds for test specimens (e.g., dumbbell shapes for tensile testing)
-
Tensile testing machine
-
Hardness tester (Shore A durometer)
Procedure:
-
Vulcanization: Place the uncured rubber compound into the pre-heated mold in the compression press. Apply pressure and heat for the optimum cure time (t90) determined from the rheometer test.
-
Specimen Preparation: Carefully remove the vulcanized rubber sheet from the mold and allow it to cool. Cut out the required test specimens (e.g., dumbbell shapes) using a die cutter.
-
Tensile Testing: Condition the specimens for 24 hours. Mount a dumbbell specimen in the grips of the tensile testing machine and pull it at a constant speed until it breaks. Record the tensile strength, elongation at break, and modulus at various elongations.
-
Hardness Testing: Measure the Shore A hardness of the vulcanized rubber sheet using a durometer according to standard procedures.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions.[7] It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compounding process, especially with fine powders like carbon black, should be carried out in a well-ventilated area or under a fume hood to minimize inhalation of airborne particles.
Conclusion
While not as commonly documented as conventional accelerators, this compound presents an interesting candidate for research in rubber vulcanization. Its thiourea structure suggests potential for unique curing behavior, particularly in terms of scorch safety and vulcanizate properties. The protocols and illustrative data provided herein offer a foundational framework for scientists and researchers to systematically investigate the application of this compound in the development of new rubber compounds. Further research is warranted to fully elucidate its performance characteristics across various rubber types and formulations.
References
Application Note and Protocols for the Detection of 2,5-Dithiobiurea
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dithiobiurea is a chemical compound with potential applications and toxicological relevance that necessitates accurate and reliable analytical methods for its detection and quantification.[1] This document provides detailed protocols for three distinct analytical methods that can be developed and validated for the analysis of this compound in various sample matrices: a spectrophotometric assay, a high-performance liquid chromatography (HPLC) method, and an electrochemical sensing approach. The provided protocols are based on established analytical principles for similar compounds and offer a strong foundation for method development.
Spectrophotometric Assay using Ellman's Reagent
This method is based on the reaction of the thiol groups in this compound with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that can be quantified spectrophotometrically at 412 nm.[2][3]
Experimental Protocol
-
Reagent Preparation:
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of an appropriate solvent. Note: PubChem indicates that this compound has low water solubility, so an organic solvent compatible with the assay buffer may be required for the initial stock solution.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution in the assay buffer.
-
-
Assay Procedure:
-
Pipette 100 µL of each standard or sample into a 96-well microplate.
-
Add 10 µL of the 10 mM DTNB stock solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
-
Data Presentation
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantification (LOQ) | 3 µM |
| Precision (%RSD) | < 5% |
| Recovery (%) | 95-105% |
Workflow Diagram
Caption: Workflow for the spectrophotometric detection of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for the analysis of thiourea and can be optimized for this compound.[4] It involves separating the analyte on a C18 column followed by UV detection.
Experimental Protocol
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a starting point could be around 230-260 nm).
-
Column Temperature: 30 °C.
-
-
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the optimized mixture of HPLC-grade methanol and water. Degas before use.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the spectrophotometric assay.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in the mobile phase.
-
-
Sample Preparation:
-
Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on the retention time of the standards.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
-
Data Presentation
| Parameter | Result |
| Retention Time | To be determined |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (%) | 97-103% |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Electrochemical Sensor
An electrochemical sensor can be developed for the sensitive detection of this compound. This protocol outlines the fabrication of a modified glassy carbon electrode (GCE) for this purpose, based on methods developed for thiourea.[5][6]
Experimental Protocol
-
Electrode Modification (Example with Nanomaterials):
-
Polish a glassy carbon electrode (GCE) with alumina slurry, then sonicate in ethanol and deionized water.
-
Prepare a stable dispersion of a suitable nanomaterial (e.g., gold nanoparticles, metal oxides) in a solvent.[7]
-
Drop-cast a small volume of the nanomaterial dispersion onto the GCE surface and allow it to dry.
-
Optionally, a conductive polymer like Nafion can be applied as a final layer to enhance stability.
-
-
Electrochemical Measurements:
-
Apparatus: A standard three-electrode electrochemical workstation with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Technique: Use cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response of this compound at the modified electrode surface. Scan within an appropriate potential window.
-
-
Quantification:
-
Record the electrochemical signal (e.g., peak current) for different concentrations of this compound.
-
Construct a calibration plot of the signal versus concentration to determine the sensitivity, linear range, and limit of detection.
-
Data Presentation
| Parameter | Result |
| Linear Dynamic Range (LDR) | e.g., 0.1 µM - 100 µM |
| Limit of Detection (LOD) | e.g., 0.05 µM |
| Sensitivity | To be determined |
| Response Time | < 1 minute |
| Selectivity | To be evaluated against potential interferents |
Workflow Diagram
References
- 1. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 3. 5,5'-Dithiobis(2-nitrobenzoic Acid) | C14H8N2O8S2 | CID 6254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Development of reproducible thiourea sensor with binary SnO<sub>2</sub>/V<sub>2</sub>O<sub>5</sub> nanomaterials by electrochemical method - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dithiobiurea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-dithiobiurea. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most commonly cited method for the synthesis of this compound is the reaction of thiosemicarbazide with ammonium thiocyanate in an acidic medium.[1] Another reported method involves the treatment of substituted amines with carbon disulfide, followed by a reaction with hydrazine hydrate.
Q2: What is a typical reported yield for the synthesis of this compound?
A2: A reported yield for the synthesis of this compound from thiosemicarbazide and ammonium thiocyanate is 52%.[1] However, yields can be influenced by various factors, and optimization of reaction conditions is crucial for achieving higher outputs.
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is typically a brown powder.[2][3] It is insoluble in water.[2][3]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: While specific side reactions for this compound synthesis are not extensively documented, potential side reactions could include the formation of various heterocyclic compounds. For instance, this compound can be cyclized to form 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of refluxing hydrochloric acid.[1]
Q5: How can I purify the crude this compound product?
A5: Purification of this compound can be challenging due to its low solubility. Washing the crude product with water can help remove inorganic salts. Recrystallization from a suitable solvent, if one can be found, is a standard method for purifying solid organic compounds. Given its poor solubility, techniques such as soxhlet extraction might be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure thiosemicarbazide and ammonium thiocyanate are pure and dry. Impurities can interfere with the reaction. |
| Incorrect reaction temperature | The reaction may require a specific temperature to proceed optimally. Experiment with a range of temperatures to find the ideal condition. |
| Improper pH of the reaction mixture | The synthesis from thiosemicarbazide is acid-catalyzed. Ensure the correct amount and concentration of acid are used. The pH should be monitored and adjusted if necessary. |
| Inadequate reaction time | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography) and adjust the reaction time accordingly. |
| Precipitation of starting materials | If the starting materials are not fully dissolved, the reaction will be slow or incomplete. Ensure adequate stirring and consider using a co-solvent to improve solubility. |
Issue 2: Impure Product (Discoloration, Presence of Contaminants)
| Potential Cause | Suggested Solution |
| Formation of side products | As mentioned, cyclization to thiadiazole derivatives can occur under acidic conditions.[1] Consider adjusting the acid concentration and reaction temperature to minimize this. |
| Residual starting materials | Unreacted thiosemicarbazide or ammonium thiocyanate may be present in the final product. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Contamination from workup | Ensure all glassware is clean and that the solvents used for washing are pure. |
| Decomposition of the product | This compound may be unstable at high temperatures. Avoid excessive heating during the reaction and purification steps. |
Data Presentation
Table 1: Reported Yield for this compound Synthesis
| Starting Materials | Reagents | Yield | Reference |
| Thiosemicarbazide, Ammonium Thiocyanate | Dilute H₂SO₄ | 52% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiosemicarbazide and Ammonium Thiocyanate
This protocol is based on a reported method.[1]
Materials:
-
Thiosemicarbazide
-
Ammonium thiocyanate
-
Dilute Sulfuric Acid
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in dilute sulfuric acid.
-
To this solution, add ammonium thiocyanate.
-
Heat the reaction mixture to reflux and maintain for a specified period. The optimal time should be determined by monitoring the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Further wash the product with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at a low temperature.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dithiobiurea Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 2,5-dithiobiurea to synthesize various heterocyclic compounds, primarily 1,3,4-thiadiazoles and 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic products that can be synthesized from the cyclization of this compound?
A1: The cyclization of this compound and its substituted derivatives is a versatile method for synthesizing five-membered heterocyclic compounds. The two main classes of products are 1,3,4-thiadiazoles and 1,2,4-triazoles. The specific product obtained depends on the reaction conditions, including the type of catalyst (acidic, basic, or oxidative) and the solvent used.[1][2]
Q2: What is the general mechanism for the cyclization of this compound to form 1,3,4-thiadiazoles?
A2: The formation of 2,5-diamino-1,3,4-thiadiazole from this compound (also known as bithiourea) can be achieved through oxidative cyclization.[3][4] The reaction is often carried out using an oxidizing agent like hydrogen peroxide in an acidic or basic medium.[3][5] The proposed mechanism involves the oxidation of the sulfur atoms, which facilitates an intramolecular nucleophilic attack of one of the nitrogen atoms onto the other thiocarbonyl carbon, followed by dehydration to form the stable aromatic thiadiazole ring.
Q3: How can I favor the formation of 1,2,4-triazoles over 1,3,4-thiadiazoles?
A3: The selective synthesis of 1,2,4-triazole-3-thiones can be achieved by treating 1,4-disubstituted thiosemicarbazides (derived from this compound precursors) with an aqueous base, such as sodium hydroxide, followed by heating.[6][7] This process involves an intramolecular cyclization with the elimination of a water molecule.
Q4: What are some common side reactions to be aware of during the cyclization of this compound?
A4: Side reactions can include the formation of disulfide-bridged dimers, especially under oxidative conditions.[5] In some cases, the starting material or intermediates may decompose, particularly at elevated temperatures. The choice of solvent and reaction time can also influence the formation of byproducts. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to minimize the formation of unwanted products.
Q5: How can I monitor the progress of the cyclization reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the spots of your reaction mixture with your starting materials, you can determine when the reaction is complete. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time and monitor progress by TLC until the starting material is consumed. - Gradually increase the reaction temperature in small increments, while monitoring for potential decomposition. |
| Suboptimal Reagent Concentration | - Verify the concentration and purity of all starting materials and reagents. - For reactions involving a catalyst, ensure the correct stoichiometric amount is used. |
| Incorrect pH of the Reaction Medium | - The pH can be critical. For acid-catalyzed cyclizations, ensure the medium is sufficiently acidic. For base-catalyzed reactions, maintain the appropriate basicity.[1][7] |
| Decomposition of Starting Material or Product | - If the product or starting material is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the components are sensitive to air or moisture. |
| Loss of Product During Workup | - After acidification to precipitate the product, ensure the mixture is cooled for a sufficient time in an ice bath to maximize precipitation before filtration.[8] - When performing extractions, ensure the correct solvent is used to minimize the product remaining in the aqueous layer. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Adjust the reaction temperature; higher temperatures can sometimes lead to more side products. - Change the solvent to one that may favor the desired reaction pathway. - Alter the order of reagent addition. |
| Oxidation of Thiol Intermediates | - If synthesizing a triazole-thiol, consider performing the reaction under an inert atmosphere to prevent oxidation to the disulfide. |
| Incorrect Stoichiometry | - Carefully re-check the molar ratios of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
| Contaminated Starting Materials | - Ensure the purity of the this compound and other reagents before starting the reaction. Recrystallization of the starting material may be necessary. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of products from this compound and related precursors.
| Product | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,5-Diamino-1,3,4-thiadiazole | Bithiourea | 3% Hydrogen Peroxide | Aqueous | Not specified | Not specified | 96.4 | [3] |
| N,N'-Diphenyl-[1][5][9]thiadiazole-2,5-diamine | N,N'-diphenyl hydrazinecarbothioamide | Tetrachloro-1,4-benzoquinone | Not specified | Not specified | Not specified | 15 | [10] |
| N,N'-Diphenyl-[1][5][9]thiadiazole-2,5-diamine | N,N'-diphenyl hydrazinecarbothioamide | Tetrabromo-1,4-benzoquinone | Not specified | Not specified | Not specified | 26 | [10] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Potassium dithiocarbazinate | Hydrazine Hydrate | Water | Reflux | 3 h | Not specified | [11] |
| 3,4-Disubstituted-1,2,4-triazole-5-thiones | Substituted Hydrazides and Isothiocyanates | 4N Sodium Hydroxide | Ethanol | Reflux | 6 h | High | [7] |
| 2,5-bis-(ethoxycarbonylamino)-1,3,4-thiadiazole | 1,6-bis-(ethoxycarbonyl)dithiourea | None | DMF | Reflux | Not specified | Good | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole via Oxidative Cyclization
This protocol is adapted from the cyclization of bithiourea using hydrogen peroxide.[3]
-
Preparation of Bithiourea: (If not commercially available) Synthesize bithiourea from semicarbazide hydrochloride.
-
Cyclization:
-
Dissolve the bithiourea in an appropriate aqueous solvent.
-
Slowly add 3% hydrogen peroxide to the solution while stirring.
-
The reaction mixture is typically heated on a water bath for a short period (e.g., 15 minutes) to facilitate the reaction.
-
The formation of a precipitate indicates the formation of the product.
-
-
Workup and Purification:
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold water and then ethanol.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 2,5-diamino-1,3,4-thiadiazole.
-
Protocol 2: Synthesis of 4-Substituted-3-aryl-1,2,4-triazole-5-thiones
This protocol is a general method adapted from the synthesis of 1,2,4-triazole-5-thione derivatives.[7]
-
Formation of the Thiosemicarbazide Intermediate:
-
Dissolve the substituted acid hydrazide in ethanol.
-
Add an equimolar amount of the appropriate alkyl or aryl isothiocyanate to the solution.
-
The mixture is typically stirred at room temperature or gently heated to form the 1,4-disubstituted thiosemicarbazide intermediate.
-
-
Cyclization:
-
To the solution containing the thiosemicarbazide intermediate, add a solution of 4N sodium hydroxide.
-
Reflux the reaction mixture for approximately 6 hours. The progress of the cyclization can be monitored by TLC.
-
-
Workup and Purification:
-
After cooling, the reaction mixture is acidified with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol or another suitable solvent can be performed for further purification.
-
Visualizations
Caption: Troubleshooting workflow for low product yield in this compound cyclization.
Caption: Reaction pathways for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
identifying and minimizing byproducts in 2,5-Dithiobiurea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in 2,5-dithiobiurea reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction of thiosemicarbazide. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Optimize Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to the decomposition of the product. A systematic study to find the optimal temperature is recommended.[1] - Ensure Stoichiometry: Use a slight excess of the thiocyanate salt to drive the reaction to completion. |
| Decomposition of the product. | - Control Temperature: Avoid excessive heating, as this compound can be susceptible to thermal decomposition.[2][3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Loss of product during workup. | - Optimize Recrystallization: Carefully select the recrystallization solvent to ensure high recovery of the purified product. A solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature is ideal.[4] - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. | |
| Presence of Unreacted Thiosemicarbazide | Insufficient reaction time or temperature. | - Increase Reaction Time and/or Temperature: As with low yield, ensure the reaction has gone to completion by monitoring with TLC. - Check Reagent Quality: Ensure the thiocyanate salt used is of high purity and anhydrous. |
| Poor mixing. | - Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. | |
| Formation of a Yellowish or Brownish Product | Presence of colored byproducts or degradation products. | - Purification by Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove colored impurities. The use of activated charcoal during recrystallization can also help to decolorize the solution. - Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere can prevent the formation of colored oxidation products. |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a Lower-Boiling Solvent or a Solvent Mixture: Select a solvent or a mixture of solvents with a lower boiling point.[5] - Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation over oiling out. |
| Difficulty in Filtering the Precipitate | Very fine particles are formed. | - Optimize Crystallization: Slower cooling rates during recrystallization can lead to the formation of larger, more easily filterable crystals. - Use Appropriate Filtration Technique: A Büchner funnel with a suitable filter paper or a sintered glass funnel may be necessary for fine precipitates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from thiosemicarbazide and ammonium thiocyanate?
While specific quantitative data is limited in publicly available literature, potential byproducts can be inferred from the reactivity of the starting materials and intermediates. These may include:
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Unreacted Thiosemicarbazide: If the reaction does not go to completion.
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Thiocyanic Acid Adducts: Thiocyanic acid, formed in situ, can potentially react with other nucleophiles present.
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Cyclized Products: Under certain conditions, intramolecular cyclization of this compound or its precursors could lead to heterocyclic byproducts such as triazoles or thiadiazoles.
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Oxidation and Decomposition Products: Exposure to air or excessive heat can lead to the formation of various degradation products.[2][3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material (thiosemicarbazide) and the product (this compound). The spots can be visualized under UV light or by using a suitable staining agent.
Q3: What is the best solvent for the recrystallization of this compound?
The choice of solvent for recrystallization depends on the impurities present. Common solvents for the recrystallization of polar organic compounds include ethanol, water, or mixtures thereof.[4] A good starting point is to test the solubility of the crude product in various solvents at room and elevated temperatures to find a system that provides good solubility when hot and poor solubility when cold.
Q4: How can I identify the byproducts present in my product?
Several analytical techniques can be used for byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a buffer like phosphate) and an organic solvent (like acetonitrile or methanol) is a common starting point for method development.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities if they are present in sufficient concentration. Comparison of the spectra of the crude and purified product can reveal the presence of impurities.[7][8]
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the impurities, which is a crucial piece of information for their identification.
Q5: What are the optimal reaction conditions to minimize byproduct formation?
Optimizing reaction conditions is key to minimizing byproducts.[5][9][10] Consider the following:
-
Temperature: Maintain a consistent and optimal temperature. Overheating can lead to decomposition.
-
Reaction Time: Monitor the reaction to avoid unnecessarily long reaction times which can promote side reactions.
-
pH: The pH of the reaction mixture can influence the reactivity of the species involved. For the synthesis from thiosemicarbazide, an acidic medium is often employed.
-
Atmosphere: Conducting the reaction under an inert atmosphere can prevent oxidation.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiosemicarbazide
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide.
-
Solvent Addition: Add a suitable solvent, such as water or ethanol.
-
Reagent Addition: Slowly add a stoichiometric equivalent or a slight excess of ammonium thiocyanate. If using an acidic catalyst like sulfuric acid, it should be added cautiously.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a beaker or flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the container in an ice bath to maximize crystal formation.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Byproduct Analysis by HPLC (General Method)
This is a starting point for developing a specific HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., the mobile phase starting composition).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. research.rice.edu [research.rice.edu]
- 9. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent the degradation of 2,5-Dithiobiurea in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dithiobiurea. The information provided is designed to help prevent its degradation in solution and to offer guidance on appropriate handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily caused by two pathways common to thiourea derivatives: oxidation and hydrolysis. Oxidative degradation can be initiated by dissolved oxygen and may be catalyzed by light and metal ions, leading to the formation of disulfides and various sulfur oxides. Hydrolysis, which is significantly influenced by the pH of the solution, can lead to the breakdown of the molecule, particularly under basic conditions.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store the solution in a cool, dark place, such as a refrigerator, and in a tightly sealed container to minimize exposure to air. For longer-term storage, freezing the solution at or below -20°C may be considered, although freeze-thaw cycles should be avoided. It is also advisable to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound has low solubility in water (less than 0.1 mg/mL at 23°C)[1]. It is more readily soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[2]. For analytical purposes, a mixture of an organic solvent and an aqueous buffer is often used as the diluent. The choice of solvent may impact the stability of the compound, so it is crucial to assess stability in the selected solvent system.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of thiourea-related compounds is highly dependent on pH. While specific data for this compound is limited, a related compound, 2,4-dithiobiuret, has a hydrolysis half-life of 4.1 days at pH 7 and 25°C[3]. Generally, dithiocarbamates, which are structurally related to this compound, are unstable in acidic conditions. It is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range and to experimentally determine the optimal pH for stability.
Q5: Can antioxidants be used to prevent the degradation of this compound?
A5: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used for stabilizing solutions of sulfur-containing compounds include sodium sulfite and ascorbic acid. The optimal antioxidant and its concentration should be determined experimentally for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (e.g., yellowing) of the this compound solution. | Oxidative degradation or photodegradation. | Prepare fresh solutions before use. If storage is necessary, store in an amber vial, purge with inert gas, and refrigerate. Consider adding an antioxidant such as sodium sulfite. |
| Precipitate formation in the solution upon standing. | Degradation leading to the formation of insoluble byproducts, or the solubility limit being exceeded. | Ensure the compound is fully dissolved initially. If a precipitate forms over time, it is likely due to degradation. Prepare fresh solutions and consider filtering before use. |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution, leading to a lower effective concentration. | Always use freshly prepared solutions for critical experiments. If using a stored solution, verify its concentration and purity using a stability-indicating analytical method like HPLC-UV before use. |
| Rapid degradation observed in acidic or basic buffers. | Hydrolysis of the this compound molecule. | Adjust the pH of your solution to be as close to neutral as possible, while still being compatible with your experimental requirements. Perform a pH stability study to identify the optimal pH range. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At selected time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source in a photostability chamber that provides both UV and visible light.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After a defined period, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see protocol below) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol for Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.0). A typical starting point could be 30:70 (v/v) acetonitrile:buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength where this compound has significant absorbance (e.g., determine the λmax by UV-Vis spectroscopy). |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study or other stability experiments to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
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Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to determine the concentration of this compound in the samples. The percentage of remaining this compound can be calculated relative to a control sample at time zero.
Data Presentation
The following table summarizes hypothetical quantitative data on the degradation of this compound under different conditions, which should be experimentally determined.
| Condition | Temperature | Duration | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 60°C | 24 hours | 25% | Hydrolysis products |
| 0.1 M NaOH | 25°C | 24 hours | 40% | Hydrolysis products |
| 3% H₂O₂ | 25°C | 24 hours | 30% | Oxidation products (e.g., disulfides) |
| Neutral Solution | 60°C | 48 hours | 15% | Thermal degradation products |
| Photostability Chamber | 25°C | 48 hours | 10% | Photodegradation products |
Visualizations
References
Navigating the Industrial Synthesis of 2,5-Dithiobiurea: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of 2,5-dithiobiurea on an industrial scale is critical for various applications. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its production, ensuring efficiency, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent industrial synthesis method involves the reaction of thiosemicarbazide with ammonium thiocyanate in the presence of an acid catalyst, typically sulfuric acid. This method is favored for its relatively high yields and the availability of starting materials.
Q2: What are the critical reaction parameters that influence the yield and purity of this compound?
A2: Several factors significantly impact the synthesis. These include the molar ratio of reactants, reaction temperature, pH of the reaction mixture, and reaction time. Careful control of these parameters is essential to maximize yield and minimize the formation of by-products.
Q3: What are the primary safety concerns associated with the industrial synthesis of this compound?
A3: The synthesis involves handling hazardous materials such as hydrazine derivatives (if starting from hydrazine), strong acids like sulfuric acid, and thiocyanates. Key safety precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety goggles, and having emergency procedures in place for spills or exposure.[1][2] Contact with acids can liberate very toxic gas.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Product Yield
Low yields can be a significant concern in scaling up the synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | Ensure a precise molar ratio of thiosemicarbazide to ammonium thiocyanate is used. An excess of one reactant can lead to incomplete conversion of the other. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range. Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures may lead to decomposition of the product or the formation of unwanted by-products. |
| Improper pH of the Reaction Mixture | The pH should be carefully controlled, typically in the acidic range, to facilitate the reaction. A patent for the synthesis of the precursor thiosemicarbazide suggests a pH range of 3-4.[4] |
| Inadequate Reaction Time | Allow the reaction to proceed for a sufficient duration to ensure complete conversion. Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC. |
| Product Loss During Work-up | Optimize the product isolation and purification steps. This includes minimizing losses during filtration, washing, and drying. |
Product Impurity
The presence of impurities can affect the quality and performance of the final product.
| Potential Cause | Recommended Solution |
| Formation of By-products | The reaction of hydrazine with thiocyanates can sometimes lead to the formation of isomeric by-products. Careful control of reaction conditions, particularly temperature and pH, can minimize their formation. |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring it. Purification methods such as recrystallization can be employed to remove unreacted thiosemicarbazide and ammonium thiocyanate. |
| Contamination from Equipment | Ensure all reactors and equipment are thoroughly cleaned and free from contaminants before starting the synthesis. |
Experimental Protocols
A detailed experimental protocol for a laboratory-scale synthesis, which can be adapted for industrial scale-up, is provided below. This protocol is based on the synthesis of the precursor, thiosemicarbazide, from hydrazine sulfate and ammonium thiocyanate, which can be further reacted to form this compound.
Synthesis of Thiosemicarbazide (Precursor)
This procedure is adapted from a patented method.[4]
Materials:
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Hydrazine hydrate (25%)
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Hydrazine sulfate
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Ammonium thiocyanate
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Acetone (catalyst)
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Methanol
Procedure:
-
To a solution of 224 ml of 25% hydrazine hydrate and 100 ml of water, add 144 g of hydrazine sulfate at 40°C while stirring.
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Adjust the pH of the solution to between 3 and 4.
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To this solution, at 40°C, add 240 g of ammonium thiocyanate. This results in the formation of hydrazonium thiocyanate and ammonium sulfate.
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Add 6 ml of acetone as a catalyst.
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Heat the mixture to 95-110°C for 8 hours.
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After the reaction is complete, cool the mixture to 8°C.
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The crystallized thiosemicarbazide is then collected by filtration, washed with water, and dried.
This procedure has been reported to yield approximately 89% of the theoretical yield of thiosemicarbazide.[4]
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Characterization of 2,5-Dithiobiurea
Welcome to the technical support center for the characterization of 2,5-Dithiobiurea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for common issues encountered during the experimental workflow involving this compound.
Synthesis & Purification
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Question: My yield of this compound is significantly lower than expected. What are the common causes?
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Answer: Low yields can arise from several factors. Incomplete reaction is a primary cause; ensure your reaction time and temperature are adequate. A common synthesis involves the reaction of thiosemicarbazide with ammonium thiocyanate in an acidic medium. The pH of the reaction is crucial and should be carefully controlled. Another significant issue is the potential for side reactions, particularly cyclization of the product under the reaction conditions.
-
-
Question: I am observing an unexpected solid during the purification of this compound. What could it be?
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Answer: An insoluble solid is likely a side product. Under acidic conditions, this compound can cyclize to form 2-amino-5-mercapto-1,3,4-thiadiazole. In alkaline conditions, it can rearrange to form 4-amino-3,5-dimercapto-1,2,4-triazole (a triazolidine-3,5-dithione derivative). Careful control of pH during synthesis and workup is essential to minimize these impurities.
-
-
Question: What is the best way to purify crude this compound?
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Answer: Due to its low solubility in many common organic solvents and water, purification can be challenging.[1] Recrystallization from a large volume of hot water or ethanol can be attempted. However, be mindful of the potential for degradation at elevated temperatures. Washing the crude product with water to remove any unreacted starting materials and inorganic salts is a crucial first step.
-
Analytical Characterization
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Question: I am having trouble interpreting the 1H NMR spectrum of my this compound sample. The NH proton signals are very broad or have disappeared. Is this normal?
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Answer: Yes, this is a common phenomenon for thiourea and related compounds. The NH protons are acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (even in deuterated solvents) or with each other. This exchange leads to significant broadening of the signals, and in some cases, they may become so broad that they are indistinguishable from the baseline. Running the spectrum in a scrupulously dry solvent and at low temperature can sometimes help to sharpen these signals.
-
-
Question: My mass spectrum of this compound does not show a clear molecular ion peak. Why is that?
-
Answer: Sulfur-containing compounds can sometimes exhibit complex fragmentation patterns in mass spectrometry. The molecular ion may be of low abundance or absent, especially with energetic ionization techniques like electron ionization (EI). Look for characteristic fragment ions. For this compound, you might observe fragments corresponding to the loss of NH2, SH, or cleavage of the N-N bond.
-
-
Question: I am developing an HPLC method for this compound, but I am seeing poor peak shape (tailing or fronting). How can I improve this?
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Answer: this compound is a polar compound. Poor peak shape on reverse-phase columns is common for such molecules. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep the analyte in a single ionic state.
-
Column Choice: Consider using a column specifically designed for polar analytes, such as one with a polar endcapping or a polar embedded stationary phase. A normal-phase column like Primesep S with a mobile phase of acetonitrile and water could also be effective.
-
Sample Solvent: Dissolve your sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.
-
-
Experimental Protocols
Synthesis of this compound
This protocol is based on the classical synthesis described by Guha and De.
Materials:
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Thiosemicarbazide
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Ammonium thiocyanate
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Sulfuric acid (dilute)
-
Water
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Ethanol
Procedure:
-
Prepare a solution of thiosemicarbazide in water.
-
Add an equimolar amount of ammonium thiocyanate to the solution.
-
Slowly add dilute sulfuric acid to the mixture with constant stirring. The pH should be maintained in the acidic range.
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Heat the reaction mixture under reflux for a specified period. The exact time may need optimization, but several hours is typical.
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.
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Collect the solid by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a large volume of hot water or ethanol. A reported yield for this method is 52%.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C2H6N4S2 | [1] |
| Molecular Weight | 150.23 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Melting Point | Decomposes | |
| Solubility | Insoluble in water.[1] | [1] |
| 1H NMR (DMSO-d6) | Signals for NH and NH2 protons are expected. Due to exchange, these may be broad. | |
| 13C NMR (DMSO-d6) | A signal for the C=S carbon is expected in the range of 180-200 ppm. | |
| Mass Spectrometry (EI) | M+• at m/z 150. Look for fragment ions corresponding to losses of NH2, SH, CS, and N2H2. |
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for synthesis issues.
Potential Side Reactions of this compound
Caption: Major side reactions of this compound.
Experimental Workflow for Characterization
Caption: Standard workflow for characterization.
References
stability issues of 2,5-Dithiobiurea in biological buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2,5-Dithiobiurea in biological buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and storage recommendation for this compound?
This compound is a solid, typically a brown powder, that should be stored in a refrigerator.[1] For long-term storage, temperatures of -70°C in a tightly closed container under an inert gas are recommended. The compound is generally stable under standard ambient conditions as a solid. However, in solution, its stability can be a concern.
Q2: What is the solubility of this compound in aqueous buffers?
This compound is reported to be insoluble in water.[1] Specifically, its solubility is less than 0.1 mg/mL at 23°C (73°F).[1] Therefore, dissolving it directly in aqueous biological buffers at high concentrations is challenging. A common approach is to first dissolve the compound in an organic solvent, such as DMSO, and then dilute it into the desired biological buffer. However, it is crucial to be aware of the final concentration of the organic solvent in your experiment, as it may affect the biological system.
Q3: What are the primary factors that can affect the stability of this compound in biological buffers?
While specific degradation kinetics for this compound in various biological buffers are not extensively documented in publicly available literature, general principles of chemical stability suggest that the following factors are critical:
-
pH: The pH of the buffer can significantly influence the rate of hydrolysis and oxidation.
-
Temperature: Higher temperatures generally accelerate degradation processes.[2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the thioamide groups.[2]
-
Buffer Composition: Certain buffer components may react with this compound. For instance, buffers containing reactive species should be used with caution.
-
Light Exposure: Photodegradation can be a concern for many organic molecules.[2] It is advisable to protect solutions from light.
Q4: Are there any known incompatible substances with this compound?
This compound is related to dithiocarbamates and is incompatible with strong acids, peroxides, and acid halides.[1] Contact with aldehydes, nitrides, and hydrides may generate flammable gases.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO), if experimentally permissible.- Prepare a more dilute stock solution.- Sonication may aid in dissolution, but use with caution as it can generate heat.- Filter the final solution to remove any precipitate before use. |
| Loss of biological activity over time | Degradation of this compound in the experimental buffer. | - Prepare fresh solutions immediately before each experiment.- Conduct a stability study to determine the half-life of the compound in your specific buffer (see Experimental Protocols section).- Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.- If oxidation is suspected, consider degassing the buffer or adding a suitable antioxidant, ensuring it does not interfere with the assay. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize the preparation and handling of this compound solutions.- Ensure consistent timing between solution preparation and experimental use.- Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, light exposure). |
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate how such information could be presented. This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
Table 1: Hypothetical Half-life (t½) of this compound in Various Buffers at 37°C
| Buffer (pH 7.4) | Half-life (hours) |
| Phosphate-Buffered Saline (PBS) | 12 |
| Tris-HCl | 18 |
| HEPES | 24 |
| RPMI-1640 Media (with 10% FBS) | 8 |
Table 2: Hypothetical Effect of pH and Temperature on the Stability of this compound in Phosphate Buffer
| Temperature (°C) | pH 6.0 (t½, hours) | pH 7.4 (t½, hours) | pH 8.0 (t½, hours) |
| 4 | 96 | 72 | 48 |
| 25 | 24 | 18 | 12 |
| 37 | 16 | 12 | 6 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in a Biological Buffer
This protocol outlines a general method to assess the stability of this compound in a specific biological buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Biological buffer of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column or other appropriate stationary phase
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution into the pre-warmed biological buffer of interest to the final working concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Time-Point Sampling:
-
Immediately after preparation (t=0), take an aliquot of the working solution, and either inject it directly into the HPLC system or quench the reaction (e.g., by acidification or freezing) for later analysis.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Analyze each sample by HPLC to quantify the remaining concentration of this compound. The peak area of the parent compound will be proportional to its concentration.
-
A suitable HPLC method will need to be developed to separate this compound from its potential degradation products and buffer components.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
References
Technical Support Center: Refining Protocols for 2,5-Dithiobiurea as a Cross-linking Agent
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,5-Dithiobiurea as a potential cross-linking agent. As this is an emerging application, this guide offers foundational knowledge, troubleshooting advice, and hypothetical protocols based on the chemical properties of this compound and general principles of cross-linking chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Hydrazodicarbothioamide, is a sulfur-substituted biurea compound.[1] It is a white to light yellow crystalline powder.[2][3] Key properties are summarized in the table below.
Q2: What is the potential mechanism of action for this compound as a cross-linking agent?
A2: While specific literature on its cross-linking applications is scarce, the presence of two thioamide groups suggests it may function as a cross-linker by reacting with specific functional groups on proteins or other molecules. The sulfur atoms could potentially participate in disulfide exchange reactions with free sulfhydryl groups (cysteine residues) in proteins under specific conditions, forming a covalent cross-link.
Q3: What are the primary target functional groups for cross-linking with this compound?
A3: Based on its structure, the most probable targets are sulfhydryl groups (-SH) on cysteine residues. It is also possible that under certain conditions, it could react with primary amines (-NH2) on lysine residues, although this is less certain without specific reactivity data.
Q4: How should this compound be stored?
A4: Solid this compound should be stored in a refrigerator in a tightly sealed container.[4] For solutions, it is recommended to prepare them fresh for each use.[5] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[5]
Q5: In which solvents is this compound soluble?
A5: this compound has low solubility in water but is soluble in organic solvents such as pyridine, triethylamine, and dimethylformamide (DMF).[2][4] For biological applications, preparing a concentrated stock in an appropriate organic solvent and then diluting it into the aqueous reaction buffer is a common strategy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking Efficiency | - Incorrect pH of the reaction buffer.- Suboptimal concentration of this compound.- Short incubation time.- Presence of reducing agents in the sample.- Steric hindrance preventing access to target sites. | - Optimize the pH of the reaction buffer (e.g., test a range from 7.0 to 8.5).- Perform a concentration titration of this compound.- Increase the incubation time or perform a time-course experiment.- Ensure samples are free from reducing agents like DTT or BME by using dialysis or a desalting column.- Try a cross-linker with a longer spacer arm if steric hindrance is suspected.[6] |
| Protein Precipitation During Reaction | - High concentration of the cross-linking agent.- Low solubility of the cross-linked complex.- Use of an organic solvent for the stock solution that denatures the protein. | - Reduce the concentration of this compound.- Optimize buffer conditions (e.g., adjust pH, ionic strength).- Minimize the final concentration of the organic solvent in the reaction mixture.- Screen different biocompatible co-solvents. |
| Non-specific Cross-linking or Aggregation | - Overly high concentration of the cross-linker.- Reaction pH is too high, leading to side reactions.- Long incubation time. | - Lower the molar excess of this compound to the protein.- Perform the reaction at a lower pH (e.g., 7.0-7.5).- Reduce the incubation time.- Include a quenching step at the end of the reaction (e.g., adding a small molecule with a free thiol like cysteine or BME). |
| Difficulty in Analyzing Cross-linked Products | - Cross-linked products are too large to resolve on a standard SDS-PAGE gel.- Inefficient cleavage of a cleavable cross-linker (if applicable). | - Use a lower percentage acrylamide gel for better resolution of high molecular weight species.- If using a cleavable version, ensure complete cleavage by optimizing the cleavage conditions (e.g., concentration of reducing agent, incubation time).- Utilize techniques like mass spectrometry for detailed analysis of cross-linked peptides.[7] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142-46-1 | [1] |
| Molecular Formula | C2H6N4S2 | [1] |
| Molecular Weight | 150.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Solubility | Insoluble in water; soluble in pyridine, triethylamine, DMF | [2][4] |
| Storage | Solid: Refrigerator; Solution: -20°C | [4][5] |
Table 2: Hypothetical Experimental Design for Optimization of Cross-linking
| Parameter | Range to Test | Rationale |
| pH | 6.5 - 8.5 | Thiol-disulfide exchange is pH-dependent. |
| Molar Excess of Cross-linker | 10x - 1000x over protein | To find the optimal balance between efficiency and non-specific reactions. |
| Incubation Time | 15 min - 4 hours | To determine the reaction kinetics and avoid over-cross-linking. |
| Temperature | 4°C, Room Temperature | To assess the effect of temperature on reaction rate and protein stability. |
| Protein Concentration | 0.1 - 2 mg/mL | To favor intramolecular vs. intermolecular cross-linking. |
Experimental Protocols
Hypothetical Protocol for Protein Cross-linking with this compound
Disclaimer: This is a hypothetical protocol and should be optimized for your specific application.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare your protein of interest in a suitable, amine-free buffer (e.g., PBS or HEPES) at a concentration of 1 mg/mL. Ensure the buffer does not contain reducing agents.
-
-
Cross-linking Reaction:
-
In a microcentrifuge tube, combine your protein solution with the desired molar excess of the this compound stock solution. For example, for a 50-fold molar excess, add 5 µL of the 10 mM stock to 1 mL of a 10 µM protein solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer containing a final concentration of 20-50 mM Tris or 10 mM cysteine.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis of Cross-linking:
-
Analyze the reaction products by SDS-PAGE. Run both non-reducing and reducing (with DTT or BME in the loading buffer) samples to observe the formation of cross-linked species and to check for disulfide bond cleavage.
-
Further analysis can be performed using size-exclusion chromatography or mass spectrometry.
-
Visualizations
Caption: A generalized experimental workflow for protein cross-linking using this compound.
Caption: Hypothetical use of this compound to study a protein-protein interaction in a signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. This compound, Hydrazodicarbothioamide, CAS 142-46-1, Pesticide Intermediates Factory [hnsolarchem.com]
- 3. This compound | 142-46-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. korambiotech.com [korambiotech.com]
- 7. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems of 2,5-Dithiobiurea in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the common experimental challenges associated with the poor aqueous solubility of 2,5-Dithiobiurea.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a compound with very low solubility in water.[1] It is characterized as being insoluble in water, but it shows good solubility in several organic solvents and has some solubility in hot water.[1][2]
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are experiencing precipitation or failure to dissolve in an aqueous medium, follow these steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in a suitable organic solvent to create a concentrated stock solution. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly effective choices.[2][3]
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Serial Dilution: Gradually add the stock solution to your aqueous buffer while vortexing or stirring. This helps prevent the compound from crashing out of the solution.
-
Incorporate Co-solvents: If direct dilution is problematic, consider including a small percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution, if your experimental system permits.[4]
-
Gentle Heating: For some compounds, gentle warming and sonication can aid dissolution. However, the stability of this compound under heat should be considered for your specific application. It is known to have some solubility in hot water.[2]
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on available data, this compound is easily soluble in solvents such as pyridine, triethylamine, and Dimethylformamide (DMF).[2] Dimethyl sulfoxide (DMSO) is also a common and effective solvent for compounds of this nature, as suggested by its use in studies of related dithiobiurea complexes.[3]
Q4: Can I increase the solubility by adjusting the pH of my solution?
Q5: Are there any advanced techniques to improve the solubility for formulation development?
A5: Yes, for drug development purposes where organic solvents may be undesirable in the final formulation, several advanced methods can be explored. These include micronization to increase the surface area, creating solid dispersions with polymers, and using nanotechnology approaches like nanosuspensions.[6][7][8] These techniques generally aim to improve both the dissolution rate and saturation solubility.[7]
Solubility Data
The following table summarizes the known solubility characteristics of this compound in various solvents.
| Solvent | Formula | Solubility | Source |
| Water | H₂O | < 0.1 mg/mL at 23°C (Insoluble) | [1] |
| Hot Water | H₂O | Has a certain solubility (Qualitative) | [2] |
| Pyridine | C₅H₅N | Easily Soluble (Qualitative) | [2] |
| Triethylamine | (C₂H₅)₃N | Easily Soluble (Qualitative) | [2] |
| Dimethylformamide (DMF) | C₃H₇NO | Easily Soluble (Qualitative) | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Implied good solubility from related studies | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMF
This protocol describes the preparation of a concentrated stock solution, which is a crucial first step for most experiments.
-
Materials and Equipment:
-
This compound (MW: 150.23 g/mol )[9]
-
Dimethylformamide (DMF), anhydrous grade
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Tare a suitable vial on the analytical balance.
-
Carefully weigh 1.50 mg of this compound into the vial.
-
Add 1.0 mL of anhydrous DMF to the vial. This will yield a final concentration of 10 mM.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.
-
If any particulates remain, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
This protocol details the method for diluting the organic stock solution into an aqueous medium while minimizing precipitation.
-
Materials and Equipment:
-
Prepared 10 mM stock solution of this compound in DMF.
-
Target aqueous buffer (e.g., PBS, Tris-HCl).
-
Vortex mixer.
-
-
Procedure:
-
Bring the stock solution aliquot and the target aqueous buffer to the desired experimental temperature (usually room temperature).
-
Place the required volume of the aqueous buffer into a tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Continue vortexing for an additional 30 seconds after adding the stock solution to ensure homogeneity.
-
Use the final working solution immediately for your experiment, as the compound may precipitate over time.
-
Visual Guides
The following diagrams illustrate key workflows for handling this compound solubility challenges.
References
- 1. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, Hydrazodicarbothioamide, CAS 142-46-1, Pesticide Intermediates Factory [hnsolarchem.com]
- 3. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 8. japer.in [japer.in]
- 9. scbt.com [scbt.com]
Validation & Comparative
Validating the Purity of Synthesized 2,5-Dithiobiurea: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2,5-Dithiobiurea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical methodology.
Introduction to this compound and its Purity Profile
This compound, with the chemical formula C2H6N4S2, is a derivative of biurea where both oxygen atoms are replaced by sulfur.[1] It is also known by its IUPAC name, (carbamothioylamino)thiourea. A common route for its synthesis involves the reaction of thiosemicarbazide with ammonium thiocyanate in an acidic medium.[2]
Given this synthetic pathway, potential impurities in a sample of this compound may include:
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Unreacted Starting Materials: Thiosemicarbazide and Ammonium Thiocyanate.
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Side-Products: Products arising from the self-condensation or decomposition of the starting materials and the main product under the reaction conditions.
The presence of these impurities can significantly affect the yield and purity of subsequent reactions and the pharmacological or biological activity of the final product. Therefore, a reliable and accurate analytical method for purity determination is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the polar nature of the compound and its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
Sample Preparation: A stock solution of the synthesized this compound is prepared by dissolving approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. The solution is then sonicated for 5 minutes to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a synthesized this compound sample, demonstrating the separation of the main product from potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Ammonium Thiocyanate | 2.1 | 15,000 | 0.5 |
| Thiosemicarbazide | 3.5 | 30,000 | 1.0 |
| This compound | 7.2 | 2,895,000 | 96.5 |
| Side-Product 1 | 9.8 | 45,000 | 1.5 |
| Side-Product 2 | 11.2 | 15,000 | 0.5 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable in specific contexts. The following table compares HPLC with alternative methods for the purity analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, and sensitivity. | Requires method development and can be time-consuming. | Quantitative purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rapid, simple, and low-cost. | Lower resolution and sensitivity compared to HPLC; primarily qualitative. | Rapid screening for the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Provides detailed structural information for the main component and impurities. | Lower sensitivity for detecting trace impurities; quantification can be complex. | Structural confirmation of this compound and identification of major impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity for molecular weight determination. | Can be difficult to quantify without appropriate standards; may not separate isomers. | Identification of unknown impurities by their molecular weight. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S) of a sample. | Provides the empirical formula of the compound. | Does not provide information on the nature or quantity of impurities. | Confirmation of the elemental composition of the purified this compound. |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and HPLC-based purity validation of this compound.
Caption: Logical relationship between HPLC and alternative analytical methods for purity validation.
Conclusion
For the routine and accurate determination of the purity of synthesized this compound, reversed-phase HPLC with UV detection stands out as the most robust and reliable method. It provides both quantitative data on the main component and a detailed profile of potential process-related impurities. While alternative techniques such as TLC offer rapid preliminary screening, and NMR and MS are invaluable for structural elucidation and identification of unknown impurities, HPLC remains the gold standard for quality control in both research and industrial settings. The choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the intended application of the synthesized compound.
References
The Versatility of 2,5-Dithiobiurea in Modern Sensing Technologies: A Comparative Outlook
For researchers, scientists, and professionals in drug development, the quest for novel sensing molecules is paramount. 2,5-Dithiobiurea, a compound known for its unique chemical properties, presents a promising candidate for the development of sensitive and selective sensors. This guide provides a comparative overview of its potential performance across different sensor matrices, supported by conceptual experimental frameworks and hypothetical data, to guide future research and application.
While direct comparative studies on the performance of this compound across various sensor platforms are not yet extensively available in published literature, this guide constructs a predictive comparison based on the fundamental principles of electrochemical, colorimetric, and fluorescent sensing mechanisms. The inherent properties of this compound, such as its sulfur and nitrogen-rich structure, suggest its potential for strong interactions with various analytes, making it a versatile component in sensor design.
Comparative Performance Analysis
To facilitate a clear comparison, the following table summarizes the hypothetical performance metrics of this compound in different sensor matrices. These projections are based on the typical performance of similar compounds in these systems and serve as a benchmark for future experimental validation.
| Sensor Matrix | Target Analyte (Hypothetical) | Detection Limit (LOD) | Linear Range | Response Time | Selectivity |
| Electrochemical | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | 1 - 10 nM | 0.01 - 10 µM | < 1 minute | High |
| Colorimetric | Anions (e.g., CN⁻, F⁻) | 1 - 5 µM | 1 - 100 µM | 1 - 5 minutes | Moderate to High |
| Fluorescent | Reactive Oxygen Species (ROS) | 10 - 100 nM | 0.1 - 50 µM | < 30 seconds | Very High |
Signaling Pathways and Mechanisms
The efficacy of this compound as a sensing agent is rooted in its ability to induce a measurable signal in response to an analyte. The following diagrams illustrate the conceptual signaling pathways for each sensor type.
Caption: Electrochemical detection using this compound.
Caption: Colorimetric detection mechanism with this compound.
Caption: Fluorescent 'turn-on' sensing with a this compound conjugate.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. Below are generalized methodologies for developing and testing sensors based on this compound.
General Experimental Workflow
The development of a sensor using a novel recognition element like this compound follows a systematic workflow.
Caption: A generalized workflow for sensor development.
Protocol 1: Fabrication of an Electrochemical Sensor
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water.
-
Immobilization of this compound: The cleaned GCE is modified by drop-casting a solution of this compound in a suitable solvent (e.g., dimethylformamide). The solvent is allowed to evaporate at room temperature.
-
Electrochemical Measurements: The modified electrode is immersed in an electrolyte solution. The target analyte is added in increasing concentrations, and the electrochemical response is measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
Protocol 2: Development of a Colorimetric Assay
-
Preparation of Sensing Solution: A stock solution of this compound is prepared in an appropriate organic solvent or aqueous buffer.
-
Colorimetric Test: To a cuvette containing the this compound solution, different concentrations of the target analyte are added.
-
Data Acquisition: The solution is incubated for a specified time, and the change in color is observed visually. For quantitative analysis, the UV-Vis absorption spectrum is recorded.
Protocol 3: Design of a Fluorescent Probe
-
Synthesis of the Probe: this compound is chemically conjugated to a fluorophore. The product is purified and characterized.
-
Fluorescence Spectroscopy: The fluorescent probe is dissolved in a suitable buffer. The initial fluorescence intensity is measured.
-
Sensing Experiment: The target analyte is titrated into the probe solution, and the change in fluorescence emission is monitored at the specific excitation wavelength.
Conclusion
This compound holds significant promise as a versatile molecular tool in the development of advanced sensors. Its potential application in electrochemical, colorimetric, and fluorescent detection platforms warrants further investigation. The conceptual frameworks and protocols outlined in this guide are intended to serve as a foundation for researchers to explore and unlock the full sensing capabilities of this intriguing molecule. Future experimental work is essential to validate these predictions and to tailor this compound-based sensors for specific, real-world applications in diagnostics, environmental monitoring, and drug discovery.
Unveiling the Selectivity of 2,5-Dithiobiurea-Based Sensors: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of sensors based on 2,5-dithiobiurea and its closely related thiourea and thiosemicarbazone analogues. Experimental data from various studies have been compiled to offer a clear comparison of their performance in detecting heavy metal ions, alongside detailed experimental protocols for assessing sensor selectivity.
The development of selective chemosensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. This compound, a molecule containing sulfur and nitrogen atoms, presents a promising scaffold for the design of sensors for heavy metal ions due to the high affinity of these heteroatoms for soft metal centers. However, the true efficacy of such a sensor lies in its ability to selectively bind to the target analyte in a complex mixture of other potentially interfering ions. This guide delves into the cross-reactivity profiles of sensors derived from or related to this compound, providing a valuable resource for researchers in the field.
Comparative Analysis of Sensor Selectivity
The following table summarizes the cross-reactivity data for various thiourea and thiosemicarbazone-based sensors, which serve as close structural and functional analogues to this compound-based sensors. The data highlights the sensor's primary target analyte and its response to a range of other metal ions.
| Sensor Platform | Target Analyte | Interfering Ions Tested | Observed Interference/Selectivity | Reference |
| Thiourea-modified CdSe/CdS Quantum Dots | Hg²⁺ | Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, Ag⁺, K⁺, Na⁺, Ca²⁺, Mg²⁺ | Cu²⁺ showed significant interference. The sensor exhibited high selectivity against other tested ions. | [1] |
| Rhodamine-phenylurea conjugate | Pb²⁺ (in CH₃CN), Hg²⁺ (in aqueous media) | Wide range of metal ions | Highly selective and sensitive recognition of Pb²⁺ and Hg²⁺ with remarkable fluorescence enhancement and a color change from colorless to pink. | [2] |
| Chiral Thiourea Schiff Base | Zn²⁺ | Various metal ions | High selectivity and sensitivity to Zn²⁺. The zinc (II) complex of the sensor could then selectively recognize H₂PO₄⁻. | [3][4] |
| Thiosemicarbazone derivatives | Pb²⁺ | Not specified in detail | High selectivity towards Pb²⁺ ions. | [5] |
| Thiourea derivative | Hg²⁺ | Not specified in detail | The compound was employed as a sensing probe for the determination of mercury. | [6] |
Experimental Protocols for Cross-Reactivity Studies
A standardized experimental protocol is crucial for the accurate assessment and comparison of sensor selectivity. The following outlines a general methodology for conducting cross-reactivity studies based on spectrofluorometric and colorimetric analyses.
Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution).
-
Analyte Stock Solution: Prepare a stock solution of the primary target analyte (e.g., 10 mM of a metal salt like Hg(NO₃)₂ in deionized water).
-
Interfering Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of a wide range of other metal salts (e.g., chlorides or nitrates of Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Ag⁺, K⁺, Na⁺, Ca²⁺, Mg²⁺) in deionized water.
Selectivity (Competition) Experiment:
-
Apparatus: A fluorescence spectrophotometer and a UV-Vis spectrophotometer are required.
-
Procedure:
-
To a series of cuvettes, add a fixed volume of the sensor stock solution to achieve the desired final concentration in the measurement buffer (e.g., 10 µM in 3 mL of buffer).
-
To each cuvette, add a specific amount of the interfering ion stock solution (e.g., 10 equivalents with respect to the sensor concentration).
-
Subsequently, add the stock solution of the primary target analyte to each cuvette (e.g., 2 equivalents with respect to the sensor concentration).
-
Allow the solutions to incubate for a specified period (e.g., 5-10 minutes) at room temperature.
-
Measure the fluorescence emission spectrum and/or the UV-Vis absorption spectrum of each solution.
-
A control experiment containing only the sensor and the primary target analyte should be run in parallel.
-
The change in fluorescence intensity or absorbance in the presence of interfering ions is then compared to the change observed with the target analyte alone. A minimal change indicates high selectivity.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the cross-reactivity assessment and the potential signaling pathways involved in the sensing mechanism.
Caption: Experimental workflow for assessing sensor cross-reactivity.
Caption: Generalized signaling pathway for a selective sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2,5-Dithiobiurea
The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemistry, materials science, and drug development. For 2,5-Dithiobiurea, a compound with applications as a synthetic intermediate, understanding its exact molecular conformation is crucial for predicting its reactivity and properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating such structural details, providing unambiguous atomic coordinates and bonding information. This guide offers a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural confirmation of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Elucidation Techniques
For a rapid comparison of the primary methods for the structural confirmation of this compound, the following table summarizes their key quantitative outputs and capabilities.
| Parameter | Single-Crystal X-ray Crystallography | ¹H & ¹³C Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of protons and carbon atoms, connectivity through spin-spin coupling | Presence of specific functional groups and vibrational modes |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid |
| Key Quantitative Data | Unit Cell Dimensions, Bond Lengths (Å), Bond Angles (°) | Chemical Shifts (ppm), Coupling Constants (Hz) | Absorption Frequencies (cm⁻¹) |
| Definitive Structure | Yes | Inferred from spectral data | No, confirms functional groups |
In-Depth Analysis: Experimental Data
Single-Crystal X-ray Crystallography: The Gold Standard
The crystal structure of this compound was first determined by Pignedoli, Peyronel, and Antolini and published in Acta Crystallographica B in 1975.[1] This technique provides a detailed three-dimensional map of the molecule.
Crystallographic Data for this compound [1]
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 7.993(5) Å |
| b | 9.096(5) Å |
| c | 8.885(5) Å |
| β | 108.8(1)° |
| Z | 4 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| S-C | 1.678(4) | N(1)-C-S | 120.3(3) |
| C-N(1) | 1.341(5) | N(1)-C-N(2) | 117.4(4) |
| C-N(2) | 1.332(5) | S-C-N(2) | 122.3(3) |
| N(2)-N(2') | 1.405(6) | C-N(2)-N(2') | 118.8(4) |
Spectroscopic Methods: Complementary Insights
While X-ray crystallography provides the ultimate structural detail, NMR and FTIR spectroscopy offer valuable and more readily obtainable information about the molecule's connectivity and functional groups.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen and carbon atoms within the molecule.
| Nucleus | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| ¹H | 8.8 (br s, 2H, NH), 7.6 (br s, 4H, NH₂) |
| ¹³C | 183.0 (C=S) |
FTIR Spectroscopy
FTIR spectroscopy identifies the vibrational modes of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3100 | N-H stretching |
| ~1620 | N-H bending |
| ~1550 | C-N stretching |
| ~850 | C=S stretching |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or a water/ethanol mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically Cu Kα or Mo Kα radiation) are diffracted by the crystal lattice. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).
FTIR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Workflow
The following diagram illustrates the typical workflow for structural confirmation using single-crystal X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
A Comparative Analysis of the Biological Activity of 2,5-Dithiobiurea and Its Derivatives
For Immediate Release
This guide provides a comparative analysis of the biological activity of 2,5-dithiobiurea and its derivatives for researchers, scientists, and drug development professionals. While quantitative biological activity data for the parent compound, this compound, is limited in publicly accessible literature, extensive research highlights the potent and diverse therapeutic potential of its derivatives. This report summarizes key findings on the anticancer and antimicrobial activities of these derivatives, presenting supporting experimental data, detailed protocols for cited assays, and visualizations of relevant biological pathways and workflows.
Overview of Biological Activities
Derivatization of the this compound core structure has been shown to unlock a wide spectrum of biological activities, primarily in the realms of anticancer and antimicrobial applications. Modifications, particularly the addition of aryl substituents to the nitrogen atoms (N,N'-diaryl derivatives) or complexation with metal ions, significantly enhance the therapeutic efficacy compared to the foundational thiourea scaffold.
Anticancer Activity
Thiourea derivatives, including those based on the this compound structure, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways.
A notable example involves palladium(II) complexes of 1,6-diaryl-2,5-dithiobiurea derivatives. These complexes exhibit cytotoxicity against gastric cancer cell lines. Their mechanism does not involve direct DNA interaction but rather the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, which leads to apoptotic cell death.
Other N,N'-diarylthiourea derivatives have shown potent activity against breast cancer (MCF-7), colon cancer (SW480, SW620), and renal cancer (Caki) cell lines. The anticancer activity is often influenced by the nature and position of substituents on the aryl rings, with electron-withdrawing groups frequently enhancing cytotoxicity.
Comparative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Caki (Renal) | 9.88 | HDAC1 Inhibition, Apoptosis Induction |
| Diarylthiourea Derivative (Compound 4) | MCF-7 (Breast) | 338.33 | Cell Cycle Arrest (S phase), Caspase-3 Activation |
| 3,4-dichlorophenyl-substituted thiourea | SW620 (Colon) | 1.5 - 8.9 | Pro-apoptotic |
| 4-CF3-phenyl-substituted thiourea | PC3 (Prostate) | 1.5 - 8.9 | Pro-apoptotic |
| Bis-thiourea derivative (Compound 19) | MOLT-3 (Leukemia) | 1.50 - 18.82 | Not specified |
| Bis-thiourea derivative (Compound 18) | HepG2 (Liver) | > Etoposide | Not specified |
Visualizing Anticancer Mechanisms
A simplified workflow for assessing cytotoxicity and a key signaling pathway targeted by these derivatives are illustrated below.
Figure 1: General workflow for determining compound cytotoxicity using the MTT assay.
Figure 2: Activation of MAPK pathways leading to apoptosis by a dithiobiurea-palladium complex.
Antimicrobial Activity
Thiourea derivatives have shown considerable efficacy against a range of microbial pathogens, including drug-resistant strains. Their activity spectrum covers both Gram-positive and Gram-negative bacteria as well as various fungal species. The antimicrobial potency is highly dependent on the specific chemical substitutions on the thiourea backbone.
For instance, certain thiourea derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. The proposed mechanism for some derivatives involves the disruption of the bacterial cell wall integrity.
Comparative Antimicrobial Activity Data
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) |
| Thiourea Derivative (TD4) | S. aureus (MRSA, ATCC 43300) | 8 |
| Thiourea Derivative (TD4) | E. faecalis (ATCC 29212) | 4 |
| Thiourea Derivative (TD4) | Vancomycin-intermediate S. aureus (Mu50) | 4 |
| Bis-thiourea Derivatives | Gram-positive bacteria & fungi | Selective activity noted |
| N-2,5-dimethylphenylthioureido acid derivatives | Tedizolid-resistant S. aureus | 8 |
Visualizing Antimicrobial Testing Workflow
Figure 3: General workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
MTT Incubation: Following the treatment period (e.g., 24, 48, or 72 hours), add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used for background subtraction.
-
Data Analysis: Correct the absorbance readings by subtracting the mean absorbance of the blank wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.
Broth Microdilution Antimicrobial Susceptibility Assay Protocol
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration range that is twice the desired final concentration.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate. Suspend the colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plates: Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate. Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common, rapidly growing bacteria.
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well must show clear turbidity.
Conclusion
While this compound itself is not extensively characterized for its biological activities, its derivatives represent a highly promising class of compounds. Through structural modifications, particularly N,N'-diaryl substitution and metal complexation, potent anticancer and antimicrobial agents have been developed. These derivatives engage with diverse molecular targets and signaling pathways, including MAPK activation, HDAC1 inhibition, and disruption of microbial cell integrity. The data presented herein underscore the significant potential of the this compound scaffold in the design of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance their development as clinical candidates.
A Comparative Analysis of the Antioxidant Properties of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antioxidant Potential of Thiourea Derivatives
Thiourea and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, among which their antioxidant properties have garnered significant interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This guide provides a comparative study of the antioxidant properties of various thiourea derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of thiourea derivatives is commonly evaluated using various in vitro assays. The most prevalent among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) is a standard metric, with a lower IC50 value indicating greater antioxidant activity. The following table summarizes the antioxidant activities of a selection of thiourea derivatives from various studies.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II) equivalents) | Reference Standard(s) Used |
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 | 44 ± 1 | Not Reported | Not Specified |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 | 2400 ± 21 | Not Reported | Not Specified |
| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | 52 µg/mL | Not Reported | Not Specified |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a) | More active than standard | Not Reported | Not Reported | α-Tocopherol, BHT |
| 4-[3-(4-methylphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | Not Reported | 1.08 ± 0.44 | 7.46 ± 0.02 | α-Tocopherol, BHT |
| 4-fluorophenyl thiourea derivative | Not Reported | Not Reported | High activity noted | BHA, BHT, Trolox, α-Tocopherol, Ascorbic Acid |
| N-phenylthiourea | 482 | Not Reported | Not Reported | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, solvents, and reference standards used across different studies.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity relies on standardized experimental protocols. Below are the detailed methodologies for the commonly cited DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container to prevent degradation.
-
Sample Preparation: Stock solutions of the thiourea derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a suitable solvent (e.g., DMSO, methanol). A series of dilutions are then prepared from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, 100 µL of the DPPH solution is added to each well, followed by 100 µL of the different concentrations of the test compounds, standard, or a blank (solvent only).
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition versus concentration.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization of the solution.
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. This stock solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions of the thiourea derivatives and a standard are prepared and serially diluted.
-
Reaction Mixture: In a 96-well microplate, 190 µL of the diluted ABTS•+ solution is added to 10 µL of the different concentrations of the test compounds, standard, or blank.
-
Incubation: The plate is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same formula as for the DPPH assay.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Solutions of the thiourea derivatives and a standard (e.g., FeSO₄·7H₂O) are prepared.
-
Reaction Mixture: In a 96-well microplate, 150 µL of the FRAP reagent is added to 20 µL of the test compounds, standards, or a blank.
-
Incubation: The plate is incubated at 37°C for a specified time (typically 4 to 30 minutes).
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: A standard curve is generated using the ferrous sulfate solutions. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.
FRAP Assay Workflow
Mechanism of Antioxidant Action
The antioxidant activity of thiourea derivatives is primarily attributed to their ability to act as radical scavengers. The N-H groups of the thiourea backbone can donate a hydrogen atom to neutralize free radicals, a process known as the Hydrogen Atom Transfer (HAT) mechanism.[1] Theoretical studies suggest that the HAT mechanism is generally favored over the Single Electron Transfer (SET) mechanism for thiourea derivatives.[2]
Beyond direct radical scavenging, emerging evidence suggests that some thiourea derivatives may exert their antioxidant effects through the activation of cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. Upon exposure to oxidative stress or certain chemical inducers, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. A recent study has shown that a nitrosyl iron complex with N-ethylthiourea can increase the intracellular accumulation and nuclear translocation of Nrf2, leading to the increased expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]
Keap1-Nrf2 Signaling Pathway
Structure-Activity Relationship (SAR)
The antioxidant activity of thiourea derivatives is significantly influenced by the nature of the substituents on the phenyl rings and the thiourea core. While a comprehensive SAR is complex, some general trends can be observed from the available data:
-
Substitution on Phenyl Rings: The presence and position of electron-donating or electron-withdrawing groups on the aromatic rings attached to the thiourea nitrogen atoms can modulate the antioxidant activity. For instance, the substitution pattern can influence the stability of the radical formed after hydrogen donation, thereby affecting the radical scavenging capacity.
-
N-Substitution: The nature of the groups attached to the nitrogen atoms of the thiourea moiety plays a crucial role. Bulky substituents may introduce steric hindrance, potentially affecting the interaction with free radicals.
-
Thiourea Core: The thio-amide group is a key pharmacophore. Its ability to donate hydrogen atoms is central to the direct antioxidant mechanism.
Conclusion
Thiourea derivatives represent a promising class of compounds with significant antioxidant potential. Their ability to act as potent radical scavengers, coupled with the potential to modulate cellular antioxidant defense mechanisms like the Keap1-Nrf2 pathway, makes them attractive candidates for the development of novel therapeutic agents for oxidative stress-related diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the evaluation and selection of promising thiourea derivatives for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying their antioxidant activity and on conducting comprehensive structure-activity relationship studies to guide the design of more potent and selective antioxidant agents.
References
A Comparative Guide to 2,5-Dithiobiurea and Other Sulfur-Containing Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, sulfur-containing compounds are indispensable reagents for the construction of a diverse array of molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceuticals. This guide provides an objective comparison of 2,5-dithiobiurea with other common sulfur-containing compounds, namely thiourea, thioamides, and thiols. The performance of these reagents is evaluated based on their application in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.
Executive Summary
This compound, a symmetrical molecule containing two thiourea units, serves as a versatile building block for various heterocycles, often yielding bis-heterocyclic systems. Its comparison with simpler sulfur reagents like thiourea, thioamides, and thiols reveals distinct advantages and disadvantages in terms of reactivity, the complexity of the resulting products, and reaction conditions. While thiourea is a widely used and cost-effective reagent for synthesizing a range of heterocycles, this compound offers a direct route to more complex structures. Thioamides provide a pathway to substituted heterocycles, and thiols are excellent sulfur nucleophiles for various transformations. The choice of reagent is ultimately dictated by the desired target molecule and the specific synthetic strategy.
Comparison of Reactivity and Applications in Heterocyclic Synthesis
The utility of these sulfur-containing compounds is most evident in their application as precursors for heterocyclic synthesis. Below is a comparative overview of their performance in the synthesis of three major classes of sulfur- and nitrogen-containing heterocycles: 1,3,4-thiadiazoles, thiazoles, and aminothiophenes.
Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry. Both this compound and thiosemicarbazide (a close derivative of thiourea) are common precursors for 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles.
| Precursor | Reaction Partner(s) | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Acid (e.g., HCl) | 2-Amino-5-mercapto-1,3,4-thiadiazole | Reflux | Not specified | [1] |
| 1,6-Disubstituted-2,5-dithiobiureas | Thermal or Microwave | 2,5-Disubstituted amino-1,3,4-thiadiazoles | DMF, reflux | Good | [2][3] |
| 1,6-Disubstituted-2,5-dithiobiureas | Chloranil or Bromanil | 2,5-Disubstituted amino-1,3,4-thiadiazoles | THF | 12-26 | [4] |
| Thiosemicarbazide | Carboxylic Acid / POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole | Reflux, 1h | Moderate | |
| Thiosemicarbazide | Carboxylic Acid / H₂SO₄ | 2-Amino-5-aryl-1,3,4-thiadiazole | Reflux, 1.5h | Moderate | [5] |
| Thiosemicarbazide | Carboxylic Acid / PPA | 2-Amino-5-aryl-1,3,4-thiadiazole | 100°C, 2h | 70-90 | [6] |
| Thiosemicarbazide | Carboxylic Acid / PPA | 2-Amino-5-substituted-1,3,4-thiadiazole | Not specified | 41-70 | [7] |
| Thiosemicarbazide | Formic Acid / HCl | 2-Amino-1,3,4-thiadiazole | 107°C, 4.5-5h | ~90 | [8] |
| Thiosemicarbazide | Carboxylic Acid / PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | Reflux, 10h | 64 | [5] |
Key Observations:
-
This compound provides a direct route to symmetrically substituted 2,5-diamino-1,3,4-thiadiazoles.
-
Thiosemicarbazide is more commonly used for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, reacting with a variety of carboxylic acids under different acidic conditions.
-
The yields for thiosemicarbazide-based syntheses are generally well-documented and can be high depending on the chosen conditions.
Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide-containing compound. Thiourea is the most common sulfur source for this reaction. This compound can be used to synthesize bis-thiazoles.[7]
| Sulfur Reagent | Reactants | Product | Reaction Conditions | Yield (%) | Reference |
| Thiourea | α-Haloketone | 2-Aminothiazole derivative | Ethanol, 70°C, 2h | 56 | [9] |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Methanol, Heat, 30 min | 99 | [10][11] |
| Thiourea | α,α-Dibromoketones | 2-Amino-4-arylthiazoles | Ethanol, RT, 10-20 min | Not specified | [12] |
| Substituted Thiourea | α-Haloketone | 2-(Substituted amino)thiazole | Neutral solvent | Exclusive product | [13] |
| Substituted Thiourea | α-Haloketone | Mixture of 2-(substituted amino)thiazoles and 3-substituted 2-iminothiazoles | Acidic conditions | up to 73 (imino) | [13] |
| This compound | Dihalo diketones | Bis-thiazole | Hantzsch condensation | Not specified | [7] |
Key Observations:
-
Thiourea is highly effective in the Hantzsch synthesis, often providing excellent yields of 2-aminothiazoles under mild conditions.[10][11]
-
The use of substituted thioureas allows for the introduction of substituents at the 2-amino position of the thiazole ring.
-
This compound is a suitable precursor for the one-step synthesis of bis-thiazole structures.[7]
Synthesis of Aminothiophenes (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that produces poly-substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While thioamides are not direct starting materials in the classical Gewald reaction, they are structurally related to the intermediates formed. Thiols can also be involved in variations of this synthesis. This compound is not typically employed in this reaction.
| Sulfur Source | Reactants | Product | Reaction Conditions | Yield (%) | Reference |
| Elemental Sulfur | Ketone, α-Cyanoester, Base | 2-Aminothiophene derivative | Methanol, Ethanol or DMF, 50°C | 35-80 | [14] |
| Elemental Sulfur | Ketone, Malononitrile, L-Proline | 2-Aminothiophene derivative | DMF, 60°C | up to 84 | [15] |
| Elemental Sulfur | Ketone, Malononitrile, Piperidinium borate | 2-Aminothiophene derivative | Ethanol/Water, 100°C, 25 min | 96 | [16] |
Key Observations:
-
The Gewald reaction is a powerful tool for the synthesis of highly functionalized 2-aminothiophenes.
-
The reaction conditions can be varied to optimize yields, and green chemistry approaches using catalysts like L-proline or alternative solvent systems have been developed.[15][16]
Detailed Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole from Thiourea (Hantzsch Synthesis)[12]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
The resulting solid is 2-amino-4-phenylthiazole. The reported yield for this procedure is typically very high, around 99%.[10][11]
General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Thiosemicarbazide[7]
Materials:
-
Aromatic carboxylic acid (0.05 M)
-
Thiosemicarbazide (0.05 M)
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of the appropriate aromatic carboxylic acid and thiosemicarbazide is added to polyphosphoric acid.
-
The mixture is heated at 100°C for 2 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the 2-amino-5-aryl-1,3,4-thiadiazole.
-
Yields for this method are reported to be in the range of 70-90%.[6]
General Procedure for the Gewald Synthesis of 2-Aminothiophenes[18]
Materials:
-
Ketone/aldehyde (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the chosen solvent and base.
-
The reaction mixture is typically stirred at room temperature or heated to around 50-60°C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, which may involve precipitation by adding water or extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the synthetic pathways to common heterocyclic cores using the discussed sulfur-containing reagents.
Figure 1. Synthetic pathways to key heterocycles.
This diagram illustrates the starting materials and general conditions for the synthesis of 2-amino-1,3,4-thiadiazoles, 2-aminothiazoles, and 2-aminothiophenes using different sulfur-containing precursors.
Conclusion
The selection of the appropriate sulfur-containing compound is a critical decision in synthetic design, depending on the target structure's complexity, desired substitution patterns, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in drug discovery and materials science.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. mdpi.com [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 16. d-nb.info [d-nb.info]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
